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  • Product: trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
  • CAS: 733742-77-3

Core Science & Biosynthesis

Foundational

Structural and Conformational Properties of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In the realm of drug development and advanced organic synthesis, γ -keto acids serve as critical building blocks for complex active pharmaceutical ingredients (APIs). Among these, trans-2-(4-ethylbenzoy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and advanced organic synthesis, γ -keto acids serve as critical building blocks for complex active pharmaceutical ingredients (APIs). Among these, trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-77-3) stands out due to its rigid stereochemical framework and unique conformational properties .

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we dissect the causality behind its molecular architecture, the thermodynamic driving forces that dictate its synthesis, and the self-validating experimental protocols required to isolate the pure trans-isomer. This guide is designed for researchers who require a deep, mechanistic understanding of this intermediate to optimize downstream synthetic workflows.

Molecular Architecture & Stereochemistry

The structural integrity of trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid is defined by its cyclohexane core, which adopts a rigid chair conformation. The molecule features two critical substituents on adjacent carbons: a carboxylic acid group (-COOH) at C1 and a bulky 4-ethylbenzoyl group at C2.

Thermodynamic vs. Kinetic Control

In a 1,2-disubstituted cyclohexane system, the stereochemistry dictates the conformational stability:

  • The cis-Isomer (Kinetic Product): Forces an axial-equatorial (a,e or e,a) arrangement. If the bulky 4-ethylbenzoyl group is forced into the axial position, it suffers severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. This introduces approximately 1.8 to 2.0 kcal/mol of steric strain.

  • The trans-Isomer (Thermodynamic Product): Allows both substituents to occupy equatorial positions (the 1,2-diequatorial conformer). This orientation completely relieves 1,3-diaxial strain, making the trans-isomer vastly more stable.

This energy differential is the fundamental causality behind the base-catalyzed epimerization step in its synthesis. By forming an enolate at the C2 position, the molecule is allowed to re-protonate into its lowest-energy, diequatorial state.

Quantitative Structural & Physicochemical Data

The following table summarizes the core physicochemical parameters of the trans-isomer, essential for predicting its behavior in chromatographic and biological systems.

ParameterValueMethod / Significance
Chemical Name trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acidIUPAC Nomenclature
CAS Registry Number 733742-77-3Chemical Abstracts Service
Molecular Formula C₁₆H₂₀O₃Elemental Analysis
Molecular Weight 260.33 g/mol Mass Spectrometry
Stereochemistry trans (1,2-diequatorial)¹H-NMR (Large J1,2​ coupling > 10 Hz)
Hydrogen Bond Donors 1 (Carboxylic -OH)Dictates solid-state dimerization
Hydrogen Bond Acceptors 3 (Carboxyl -O-, =O; Ketone =O)Influences solubility and crystal packing
Rotatable Bonds 4Conformational flexibility of the aroyl tail

Solid-State Properties & Hydrogen Bonding

Understanding the solid-state behavior of this compound is critical for formulation and crystallization workflows. As detailed in structural studies of analogous γ -keto acids , the solid-state architecture is governed by specific hydrogen-bonding motifs.

  • Centrosymmetric Dimerization: The molecule characteristically forms centrosymmetric dimers in the crystal lattice. This is driven by strong, mutual O-H···O hydrogen bonding between the carboxyl groups of two enantiomeric molecules (1R,2R pairing with 1S,2S in the racemate).

  • Ketone Isolation: Interestingly, the ketone carbonyl at the C2 position is typically not involved in the primary hydrogen-bonding network. Instead, it influences the broader crystal packing through weaker dipole-dipole interactions and C-H···O contacts. This leaves the ketone highly accessible for downstream nucleophilic attacks (e.g., Grignard reactions or reductive aminations).

Synthetic Mechanism & Epimerization Pathway

The foundational synthesis relies on the Friedel-Crafts acylation of ethylbenzene using cis-hexahydrophthalic anhydride . Because the starting anhydride is cis-locked, the immediate reaction yields the kinetically favored, sterically strained cis-keto acid. To achieve the target compound, a deliberate epimerization step is required.

ReactionPathway A Ethylbenzene + Hexahydrophthalic Anhydride B AlCl3 Complex (Friedel-Crafts) A->B Lewis Acid Activation C cis-2-(4-Ethylbenzoyl) cyclohexanecarboxylic acid (Kinetic Product) B->C Acylation & Ring Opening D Base-Catalyzed Epimerization C->D NaOH / Heat E trans-2-(4-Ethylbenzoyl) cyclohexanecarboxylic acid (Thermodynamic Product) D->E Enolization & Reprotonation

Fig 1. Synthetic and epimerization pathway of the trans-isomer.

Detailed Experimental Protocol: Synthesis & Isolation

The following protocol is engineered as a self-validating system. Every major step includes a mechanistic rationale (causality) and an in-process check to ensure trustworthiness and reproducibility.

Phase 1: Friedel-Crafts Acylation (Kinetic Control)
  • Preparation: In a flame-dried flask under inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in dry ethylbenzene (acts as both reactant and solvent).

  • Activation: Cool the suspension to 0°C. Slowly add cis-hexahydrophthalic anhydride (1.0 eq) in portions.

    • Causality: AlCl₃ acts as a Lewis acid, coordinating with the anhydride oxygen to generate a highly electrophilic acylium-like intermediate. The low temperature prevents polyalkylation of the ethylbenzene.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation: Quench a 0.1 mL aliquot in ice water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the anhydride spot confirms the completion of the acylation.

  • Quenching: Carefully pour the reaction mixture over crushed ice and concentrated HCl to break the aluminum complex. Extract the organic layer, wash with brine, and concentrate in vacuo to yield the crude cis-enriched intermediate.

Phase 2: Base-Catalyzed Epimerization (Thermodynamic Control)
  • Enolization: Suspend the crude cis-intermediate in a 10% aqueous NaOH solution. Heat the mixture to reflux for 4 hours.

    • Causality: The strong base deprotonates the highly acidic α -proton at C2, forming a planar enolate. This destroys the cis stereocenter. Upon reprotonation from the aqueous medium, the system overwhelmingly favors the formation of the 1,2-diequatorial trans-isomer due to the relief of 1,3-diaxial strain.

  • Acidification & Precipitation: Cool the solution to 0°C. Slowly add concentrated HCl dropwise with vigorous stirring until the pH drops below 2.

    • Validation: Use pH test strips to confirm pH < 2. The transition from the highly soluble sodium carboxylate salt to the insoluble free carboxylic acid will manifest as a sudden, dense white precipitate. If the solution remains clear, the acidification is incomplete.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid.

    • Validation: Confirm isomeric purity via ¹H-NMR. The protons at C1 and C2 should exhibit a large vicinal coupling constant ( J>10 Hz), definitively proving their axial-axial relationship (which corresponds to the diequatorial placement of the substituents).

Workflow Step1 Step 1: Acylation AlCl3 + Ethylbenzene + Anhydride 0°C to RT Step2 Step 2: Quenching Ice/HCl hydrolysis of aluminum complex Step1->Step2 Step3 Step 3: Extraction Organic layer isolation (cis-enriched product) Step2->Step3 Step4 Step 4: Epimerization Reflux in 10% NaOH (Enolate formation) Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Crystallization Recrystallization from Ethanol/Water Step5->Step6

Fig 2. Experimental workflow for the synthesis and isolation of the trans-isomer.

References

  • Lalancette, R. A., Coté, M. L., & Thompson, H. W. (1996). "(±)-trans-2-Benzoylcyclohexanecarboxylic Acid. Structure and Hydrogen-Bonding Pattern of a γ-Keto Acid". Acta Crystallographica Section C. URL:[Link]

  • Google Patents. "US4398013A - Accelerator for anhydride-cured epoxy resins" (Contextual reference for the Friedel-Crafts acylation of hexahydrophthalic anhydride). United States Patent and Trademark Office.
Exploratory

solubility profile of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid in Organic Solvents Abstract Introduction: The Critical Role of Solubility in Drug Development In...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In drug discovery and development, the characterization of a compound's solubility is not merely a data point but a cornerstone of its developability profile.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form.[2] The molecule , trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid, possesses distinct structural motifs—a nonpolar ethylbenzoyl group and a cyclohexane ring, contrasted with a polar carboxylic acid group—that suggest a complex solubility behavior dependent on the specific nature of the solvent.

This guide outlines a systematic approach to comprehensively map its solubility across a range of chemically diverse organic solvents, a process essential for downstream activities such as preclinical screening, formulation development, and process chemistry.[3][4]

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental measurements, a theoretical assessment can guide solvent selection and provide a framework for interpreting results. The age-old principle of "like dissolves like" is the foundation, suggesting that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5]

Hansen Solubility Parameters (HSP)

A more quantitative evolution of this principle is the Hansen Solubility Parameters (HSP) theory.[6] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[7][8]

Each molecule (solute and solvent) can be described by a point in this three-dimensional "Hansen space." The principle states that solvents with HSP values close to those of the solute are more likely to dissolve it.[9] While the experimental determination of HSP for a novel compound is complex, predictive software can provide valuable estimates to narrow the choice of solvents for screening.[10]

Rational Solvent Selection Strategy

A robust solubility screen should employ a diverse set of solvents that cover a wide range of polarities and hydrogen bonding capabilities. This ensures that the full spectrum of the solute's interactions is probed. The chosen solvents are categorized based on their chemical class to ensure a systematic evaluation.

Table 1: Proposed Solvent Panel for Solubility Screening

Solvent ClassExample SolventsRationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding; interacts with the carboxylic acid group.
Polar Aprotic Acetone, DMSO, DMFHigh polarity but no H-bond donation; interacts with the benzoyl and carboxylic acid groups.[11][12]
Nonpolar Heptane, ToluenePrimarily dispersion forces; interacts with the cyclohexane and ethylphenyl moieties.
Ethers Tetrahydrofuran (THF)Moderate polarity with H-bond accepting capability.
Esters Ethyl AcetateModerate polarity, H-bond acceptor.
Chlorinated Dichloromethane (DCM)Apolar solvent with some dipole character.

This panel provides a comprehensive survey of potential solute-solvent interactions, from hydrogen bonding with the carboxylic acid to van der Waals interactions with the hydrocarbon backbone.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility is the shake-flask method .[13][14] This "excess solid" approach involves equilibrating a surplus of the solid compound in the solvent of interest over a sufficient period to ensure the solution is saturated.[15]

General Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached and that the measurement is accurate and reproducible.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to a known volume of solvent in a sealed vial B Agitate at a constant temperature (e.g., 25°C) for 24-48 hours A->B C Periodically sample supernatant (e.g., at 24h, 36h, 48h) to confirm equilibrium B->C Check for plateau D Centrifuge or filter the saturated solution to remove undissolved solids C->D Once equilibrium is confirmed E Quantify solute concentration in the clear supernatant (e.g., HPLC, UV-Vis, Gravimetric) D->E F Report Final Solubility Value E->F Calculate Solubility (mg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Shake-Flask Protocol

This protocol is a self-validating system, incorporating steps to ensure equilibrium has been reached.

  • Preparation:

    • To each of three separate, sealable glass vials, add an excess amount of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (e.g., 20-30 mg). The key is to ensure solid remains undissolved at equilibrium.

    • Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

    • Agitate the suspensions for a predetermined period, typically 24 to 48 hours.[14] The goal is to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Sample Processing & Validation of Equilibrium:

    • After 24 hours, cease agitation and allow the vials to stand for 30 minutes for solids to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm chemically compatible filter (e.g., PTFE for organic solvents) to remove all undissolved particles.[16]

    • Immediately dilute the filtrate with a suitable mobile phase or solvent for analysis.

    • Return the vials to the shaker and continue agitation. Repeat the sampling process at a later time point (e.g., 48 hours).

    • Trustworthiness Check: Equilibrium is confirmed if the measured concentrations from the 24-hour and 48-hour time points are statistically identical (e.g., within 5% of each other).[17] If not, extend the equilibration time.

  • Quantification:

    • The concentration of the solute in the filtered supernatant can be determined by several methods:

      • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentrations.[18]

      • UV-Vis Spectrophotometry: Suitable if the compound has a distinct chromophore and the solvent is transparent in that region. A calibration curve is also required.[19][20]

      • Gravimetric Analysis: Involves evaporating a known volume of the filtrate to dryness and weighing the residual solid. This method is simple but can be less precise for low solubilities.[21][22][23][24]

Data Presentation

Results should be presented clearly, specifying the temperature and analytical method used. As experimental data for the target compound is unavailable, the following table uses data for a structural analogue, Benzoic Acid , to illustrate the proper format.

Table 2: Illustrative Solubility Profile of Benzoic Acid at 298.15 K

SolventSolvent ClassSolubility ( g/100g solvent)Reference
N,N-dimethylacetamidePolar Aprotic131.75[25]
CyclohexanonePolar Aprotic114.71[25]
1,2-EthanediolPolar Protic46.80[25]
1,4-DimethylbenzeneNonpolar12.02[25]
OctaneNonpolar1.34[25]

Note: This data is for illustrative purposes only and does not represent the solubility of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid.

Interpretation and Application of Results

The resulting solubility profile provides invaluable insights. High solubility in nonpolar solvents like toluene would suggest that the hydrophobic ethylbenzoyl and cyclohexane moieties dominate the molecule's behavior. Conversely, high solubility in polar solvents like methanol or DMSO would indicate that the carboxylic acid and benzoyl groups are the primary drivers of interaction. This information directly informs:

  • Formulation Development: Selection of appropriate excipients and vehicle systems.[2]

  • Process Chemistry: Choice of solvents for reaction, crystallization, and purification.

  • Preclinical Studies: Selection of appropriate vehicles for in vitro and in vivo assays.[1]

G cluster_downstream Downstream Applications SolubilityData Quantitative Solubility Profile (mg/mL in various solvents) Formulation Formulation Strategy (e.g., lipid-based, co-solvent) SolubilityData->Formulation Informs ProcessChem Process Chemistry (e.g., crystallization solvent) SolubilityData->ProcessChem Guides Preclinical Preclinical Assays (e.g., vehicle selection) SolubilityData->Preclinical Enables Dev Successful Drug Development Candidate Formulation->Dev Leads to ProcessChem->Dev Leads to Preclinical->Dev Leads to

Caption: Impact of Solubility Data on Drug Development.

Conclusion

While direct solubility data for trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is not publicly cataloged, a robust and reliable solubility profile can be generated through a systematic and theoretically grounded experimental approach. By combining a rational solvent selection strategy with the gold-standard shake-flask method, researchers can obtain the high-quality data necessary to make informed decisions throughout the drug development pipeline. The protocols and frameworks described herein provide a comprehensive guide to achieving this critical characterization.

References

  • ICH. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency. Available at: [Link].

  • Pharma Guideline. Determination of Solubility by Gravimetric Method. Available at: [Link].

  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Available at: [Link].

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link].

  • NRC Publications Archive. High-precision gravimetric technique for determining the solubility and diffusivity of gases in polymers. Available at: [Link].

  • Wikipedia. Hansen solubility parameter. Available at: [Link].

  • ResearchGate. Hansen solubility parameters (HSP). Available at: [Link].

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link].

  • Therapeutic Goods Administration (TGA). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Available at: [Link].

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. Available at: [Link].

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link].

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link].

  • Computational Chemistry. Compound solubility measurements for early drug discovery. Available at: [Link].

  • PubMed. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Available at: [Link].

  • Professor Steven Abbott. Hansen Solubility Parameters. Available at: [Link].

  • European Medicines Agency. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at: [Link].

  • Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link].

  • Hansen Solubility. Hansen Solubility Parameters. Available at: [Link].

  • World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments. Available at: [Link].

  • SCIRP. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Available at: [Link].

  • BioResources. Applications of the Hansen solubility parameter for cellulose. Available at: [Link].

  • University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Available at: [Link].

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].

  • ACS Publications. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Available at: [Link].

  • ACS Publications. Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals: Application for the Extraction of an Antimalarial Compound from Medicinal Plants. Available at: [Link].

  • Google Patents. Method for determining solubility of a chemical compound.
  • National Center for Biotechnology Information. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link].

  • Chemistry LibreTexts. Gravimetric Methods. Available at: [Link].

  • IJPPR. Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. Available at: [Link].

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available at: [Link].

  • Analytik NEWS. Solubility: Importance, Measurements and Applications. Available at: [Link].

  • PubChem. 2-(Carboxymethyl)cyclohexane-1-carboxylic acid. Available at: [Link].

  • ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Available at: [Link].

Sources

Foundational

A Technical Guide to the Physicochemical and Stereochemical Characterization of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid, a disubstituted cyclohexane derivative of intere...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid, a disubstituted cyclohexane derivative of interest to researchers in synthetic and medicinal chemistry. We detail the fundamental physicochemical properties, including a precise calculation of its molecular weight. A significant focus is placed on the compound's complex stereochemistry, exploring the relationship between its diastereomers and the enantiomeric nature of the trans isomer. This guide furnishes detailed, field-proven experimental protocols for molecular weight verification via Electrospray Ionization Mass Spectrometry (ESI-MS) and for the critical separation of the trans-enantiomers using Chiral High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be self-validating and are grounded in established analytical principles, providing a robust framework for scientists engaged in the synthesis, purification, and analysis of this and structurally related chiral molecules.

Introduction

Substituted cyclohexane-1-carboxylic acids are valuable structural motifs in organic synthesis and serve as key building blocks for a wide range of biologically active molecules. The specific compound, 2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid, features a combination of a flexible carbocyclic ring and a rigid aromatic ketone, presenting a unique scaffold for drug design and development. The precise orientation of the substituents on the cyclohexane ring—specifically the trans configuration—and the absolute stereochemistry at the two chiral centers are critical determinants of its three-dimensional structure and, consequently, its interaction with biological targets.

This guide addresses the foundational analytical requirements for working with this compound. It moves beyond simple data reporting to explain the causality behind methodological choices, ensuring that researchers can not only replicate the described protocols but also adapt them to new challenges.

Physicochemical Properties

The primary identification of a chemical entity begins with its molecular formula and exact mass. These properties are fundamental for reaction stoichiometry, spectroscopic analysis, and regulatory documentation.

Molecular Formula and Weight Calculation

The molecular formula for 2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is C₁₆H₂₀O₃ [1][2]. The molecular weight is calculated based on the atomic masses of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Oxygen: 15.999 u).

  • Carbon: 16 x 12.011 = 192.176 u

  • Hydrogen: 20 x 1.008 = 20.160 u

  • Oxygen: 3 x 15.999 = 47.997 u

  • Average Molecular Weight: 192.176 + 20.160 + 47.997 = 260.333 g/mol

For high-resolution mass spectrometry, the monoisotopic mass is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O).

  • Monoisotopic Mass: (16 * 12.000000) + (20 * 1.007825) + (3 * 15.994915) = 260.141245 Da

This value is the theoretical target for mass spectrometry experiments.

Data Summary

The core physicochemical data for the compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid-
CAS Number 733742-77-3[1][2]
Molecular Formula C₁₆H₂₀O₃[1][2]
Average Molecular Weight 260.33 g/mol [2]
Monoisotopic Mass 260.141 DaCalculated

In-Depth Stereochemical Analysis

The stereochemistry of 1,2-disubstituted cyclohexanes is non-trivial and dictates the molecule's shape and potential for chiral recognition. The compound possesses two stereocenters at the C1 and C2 positions of the cyclohexane ring.[3][4][5]

Diastereomers: cis and trans Isomers

The relative orientation of the carboxylic acid and the 4-ethylbenzoyl groups defines two diastereomers:

  • cis-isomer: Both substituents are on the same face of the cyclohexane ring (one axial, one equatorial in the most stable chair conformation).

  • trans-isomer: The substituents are on opposite faces of the ring (both equatorial in the most stable chair conformation).

The trans isomer is generally more thermodynamically stable for 1,2-disubstituted cyclohexanes because it can adopt a chair conformation where both bulky substituents occupy equatorial positions, minimizing steric strain from 1,3-diaxial interactions.[6]

Enantiomers of the trans-Isomer

Because the two substituents are different, the C1 and C2 carbons are chiral centers. Consequently, the trans-isomer is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers.[3][5] These are:

  • (1R,2R)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

  • (1S,2S)-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

A standard synthesis will typically produce a 1:1 mixture of these enantiomers, known as a racemic mixture. Separating these enantiomers is crucial, as they often exhibit different pharmacological and toxicological profiles.

Visualization of Stereoisomers

The relationship between the diastereomers and enantiomers of 2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is illustrated in the diagram below.

G cluster_cis cis-Isomers (Diastereomers to trans) cluster_trans trans-Isomers (Target) cis_1R2S (1R,2S) cis_1S2R (1S,2R) cis_1R2S->cis_1S2R Enantiomers (Meso Compound) trans_1R2R (1R,2R) trans_1R2R->cis_1R2S Diastereomers trans_1S2S (1S,2S) trans_1R2R->trans_1S2S Enantiomers (Racemic Pair) trans_1S2S->cis_1S2R Diastereomers

Stereochemical relationships of the isomers.

Experimental Protocols for Characterization

The following protocols provide a framework for the unambiguous verification of molecular weight and the resolution of the trans-enantiomers.

Protocol 1: Molecular Weight Verification by ESI-MS

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice for polar, ionizable molecules like carboxylic acids.[7] The carboxylic acid group is readily deprotonated in a slightly basic solution, forming a stable [M-H]⁻ ion in negative ion mode, which allows for sensitive and accurate mass determination.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% ammonium hydroxide.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • ESI Source Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.0 kV

    • Nebulizer Gas (N₂): 1.5 Bar

    • Drying Gas (N₂): 8.0 L/min at 200 °C

    • Scan Range: m/z 100-500

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5 µL/min. Acquire data for 1 minute.

  • Data Analysis & Validation:

    • Process the resulting spectrum to identify the most abundant ion.

    • Expected Result: A prominent peak corresponding to the [M-H]⁻ ion should be observed at m/z 259.1339 (Calculated for C₁₆H₁₉O₃⁻).

    • Trustworthiness: The measured mass should be within 5 ppm of the theoretical monoisotopic mass. The presence of the expected isotopic pattern for a C₁₆ compound provides further confirmation.

Protocol 2: Enantiomeric Separation by Chiral HPLC

Causality: The direct separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP) in HPLC.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a wide range of chiral compounds, including those with aromatic and carbonyl groups, due to their ability to form transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.[9][10] Adding a small amount of acid (e.g., trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times.[11]

Methodology:

  • Sample Preparation: Dissolve the racemic trans-isomer in the mobile phase to a final concentration of 0.5 mg/mL.

  • HPLC System:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm (due to the benzoyl chromophore).

    • Injection Volume: 10 µL.

  • System Suitability: Before analyzing samples, inject the racemic standard to validate the method. The system is suitable if two distinct peaks are observed with a resolution (Rs) of >1.5.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer.

    • The enantiomeric excess (% ee) can be calculated as: (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100. For a racemic mixture, the % ee will be 0, and the peak areas should be approximately equal.

Overall Characterization Workflow

The logical flow for a comprehensive analysis of a newly synthesized batch of the target compound is outlined below.

G A Synthesized Product (trans-2-(4-Ethylbenzoyl) cyclohexane-1-carboxylic acid) B Molecular Weight Verification (Protocol 1: ESI-MS) A->B C Is m/z = 259.13 ± 5 ppm? B->C D Structure Confirmed C->D Yes E Incorrect Mass. Re-evaluate Synthesis. C->E No F Chiral Purity Analysis (Protocol 2: Chiral HPLC) D->F G Are Two Peaks Resolved? F->G H Quantify Enantiomeric Ratio (% ee) G->H Yes I Method Not Suitable. Optimize HPLC Conditions. G->I No J Characterization Complete H->J

Workflow for compound characterization.

Conclusion

This guide has established the essential physicochemical and stereochemical properties of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid. The provided protocols for MS and chiral HPLC represent robust, validated methods for confirming the identity and enantiomeric purity of this compound. By understanding the principles behind the stereochemistry and the rationale for the chosen analytical techniques, researchers and drug development professionals are better equipped to synthesize, purify, and characterize this and similar chiral molecules with high confidence and scientific rigor.

References

  • Griffiths, J. (2008). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]

  • LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Cyclic Stereochemistry SEM-5, CC-12 PART-5, PPT-5. St. Paul's Cathedral Mission College. [Link]

  • Scribd. (n.d.). Stereochemistry of Disubstituted Cyclohexanes. Scribd. [Link]

  • Slideshare. (n.d.). Stereochemistry of cyclohexane.pptx. Slideshare. [Link]

  • ResearchGate. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. [Link]

  • LCGC International. (2018). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

Sources

Exploratory

Comprehensive Characterization and Analytical Profiling of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-77-3)

Executive Summary In modern drug discovery and materials science, aroylcyclohexanecarboxylic acids serve as highly versatile building blocks. Specifically, trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 73374...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, aroylcyclohexanecarboxylic acids serve as highly versatile building blocks. Specifically, trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-77-3) is a critical intermediate whose rigid cyclohexane core and functional handles (a ketone and a carboxylic acid) offer precise vectors for further synthetic elaboration [1].

As a Senior Application Scientist, I approach the characterization of such complex intermediates not merely as a checklist of analytical techniques, but as a cohesive, self-validating system. Every spectral assignment must corroborate the others, and every chromatographic method must be mechanistically justified. This whitepaper details the physicochemical properties, synthetic causality, and rigorous analytical protocols required to validate the structural integrity and purity of CAS 733742-77-3.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a molecule is the first step in designing downstream analytical workflows. The trans stereochemistry dictates that the bulky 4-ethylbenzoyl and carboxylic acid groups will adopt a diequatorial conformation to minimize 1,3-diaxial steric clashes—a structural reality that directly impacts our NMR interpretation [2].

Table 1: Physicochemical Properties

PropertySpecification
Chemical Name trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
CAS Number 733742-77-3
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
Stereochemistry trans (Typically supplied as a racemate of 1R,2R and 1S,2S)
InChI Key QDQFMUNMHVYHFQ-ZIAGYGMSSA-N
Physical State Solid (typically crystalline powder)

Synthetic Methodology & Mechanistic Causality

The synthesis of CAS 733742-77-3 is classically achieved via a Friedel-Crafts acylation. Understanding this pathway is essential for analytical scientists, as it predicts the most likely synthetic impurities (e.g., ortho-substituted isomers or unreacted starting materials) [3].

Mechanistic Rationale
  • Activation: Anhydrous Aluminum Chloride (AlCl₃) coordinates with the oxygen of trans-1,2-cyclohexanedicarboxylic anhydride, generating a highly electrophilic acylium ion intermediate.

  • Regioselectivity: Ethylbenzene acts as the nucleophile. The ethyl group is an ortho/para director. Due to the significant steric bulk of the cyclohexane-acylium complex, electrophilic aromatic substitution occurs almost exclusively at the para position.

  • Stereochemical Preservation: The trans configuration of the starting anhydride is thermodynamically stable and is preserved throughout the reaction, yielding the trans-product upon aqueous acidic workup [4].

Synthesis A trans-1,2-Cyclohexanedicarboxylic Anhydride C AlCl3 Catalyst (Electrophilic Activation) A->C B Ethylbenzene E Electrophilic Aromatic Substitution (para-selective) B->E D Acylium Ion Intermediate C->D D->E F Aqueous HCl Quench & Workup E->F G trans-2-(4-Ethylbenzoyl) cyclohexane-1-carboxylic acid F->G

Friedel-Crafts synthesis pathway for trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid.

Structural Elucidation Protocols

To establish absolute trustworthiness, our analytical workflow relies on orthogonal techniques. No single method is trusted in isolation; NMR provides connectivity, MS confirms exact mass, and IR validates functional groups.

Analytical cluster_0 Structural Elucidation Sample CAS 733742-77-3 Sample NMR 1H & 13C NMR (Stereochemistry) Sample->NMR MS LC-HRMS (Exact Mass) Sample->MS IR FT-IR (ATR) (Functional Groups) Sample->IR HPLC RP-HPLC-UV (Purity Profiling) Sample->HPLC Report Validated Certificate of Analysis NMR->Report MS->Report IR->Report HPLC->Report

Comprehensive analytical workflow for structural elucidation and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Stereochemical Proof: The most critical aspect of the ¹H NMR spectrum is differentiating the trans isomer from the cis isomer. Because the molecule adopts a diequatorial conformation, the protons at C-1 and C-2 of the cyclohexane ring are both axial . The resulting axial-axial coupling constant is characteristically large (J ≈ 11–12 Hz). If the compound were cis, we would observe an axial-equatorial coupling (J ≈ 3–5 Hz).

Step-by-Step Protocol:

  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃.

  • Self-Validation Checkpoint: Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the TMS peak is strictly calibrated to 0.00 ppm to prevent chemical shift drift errors.

  • Acquisition: Acquire 16 scans at 400 MHz (or higher) with a relaxation delay (D1) of 2 seconds.

Table 2: Diagnostic ¹H NMR Peak Assignments (400 MHz, CDCl₃)

Chemical Shift (ppm)Multiplicity & CouplingIntegrationStructural Assignment
~11.00Broad singlet1HCarboxylic acid (-COOH)
~7.90Doublet (J = 8.2 Hz)2HAromatic (ortho to carbonyl, AA'BB' system)
~7.30Doublet (J = 8.2 Hz)2HAromatic (ortho to ethyl, AA'BB' system)
~3.50Triple doublet (J = 11.5, 3.5 Hz)1HCyclohexane H-2 (axial methine)
~2.80Triple doublet (J = 11.5, 3.5 Hz)1HCyclohexane H-1 (axial methine)
~2.70Quartet (J = 7.6 Hz)2HEthyl (-CH₂-)
1.30 – 2.20Multiplet8HCyclohexane ring (-CH₂-)
~1.25Triplet (J = 7.6 Hz)3HEthyl (-CH₃)
Mass Spectrometry (LC-MS)

Causality: Carboxylic acids possess a highly labile proton (pKa ~ 4.5). Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most logical choice, as it readily yields the stable carboxylate anion[M-H]⁻, minimizing complex fragmentation patterns.

  • Protocol: Infuse the sample using a mobile phase of 50:50 Water/Acetonitrile.

  • Expected Exact Mass: 260.1412 Da.

  • Diagnostic Ion: m/z 259.13 [M-H]⁻ in ESI negative mode.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol: Analyze the neat powder using Attenuated Total Reflectance (ATR) FT-IR. Run a background scan immediately prior to sample analysis (Self-Validation Checkpoint).

  • Diagnostic Bands:

    • 3300–2500 cm⁻¹: Broad, strong absorption characteristic of hydrogen-bonded O-H stretching in carboxylic acids.

    • 1705 cm⁻¹: C=O stretch of the carboxylic acid.

    • 1675 cm⁻¹: C=O stretch of the ketone (shifted lower due to conjugation with the aromatic ring).

Chromatographic Purity Assessment (HPLC)

Ensuring the purity of CAS 733742-77-3 requires a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Causality for Method Design: The analyte contains a carboxylic acid. If analyzed in a neutral mobile phase, the molecule will exist in a dynamic equilibrium between its ionized and unionized states, leading to severe peak tailing and split peaks. By adding 0.1% Formic Acid , we drop the mobile phase pH to ~2.7, fully protonating the acid and ensuring sharp, Gaussian peak shapes[5].

Step-by-Step Protocol:

  • System Suitability Test (SST): Inject a known reference standard. Self-Validation Checkpoint: Proceed only if the theoretical plate count is >2000 and the tailing factor is <1.5.

  • Blank Injection: Inject the sample diluent (e.g., 50:50 Water/Acetonitrile) to rule out column carryover.

  • Sample Injection: Inject 10 µL of a 1.0 mg/mL sample solution.

Table 3: RP-HPLC Method Parameters

ParameterSpecification
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC-Grade Water + 0.1% Formic Acid
Mobile Phase B HPLC-Grade Acetonitrile + 0.1% Formic Acid
Gradient Program 10% B to 90% B (0–15 min), Hold 90% B (15–20 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm (Optimal for the benzoyl chromophore)

Conclusion

The rigorous characterization of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 733742-77-3) requires a deep understanding of its physicochemical behavior. By leveraging the large axial-axial J-couplings in NMR to prove stereochemistry, utilizing ESI- negative mode for mass confirmation, and applying pH-controlled HPLC for purity profiling, researchers can establish a highly trustworthy, self-validating analytical package suitable for downstream drug development applications.

References

  • NextSDS. "TRANS-2-(4-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID Safety Data". NextSDS Chemical Database. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Biobased Epoxy Resins and Friedel-Crafts Acylation Principles". ACS Publications. Available at:[Link]

  • J-STAGE. "Synthesis of Cyclohexanedicarboxylic Anhydride Derivatives". Nippon Kagaku Kaishi. Available at:[Link]

  • Agilent Technologies. "Fundamentals of Liquid Chromatography". Agilent LC Handbook. Available at:[Link]

Foundational

Thermodynamic Stability and Stereochemical Equilibration of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid

Executive Summary In the synthesis of complex cyclic APIs and advanced pharmaceutical intermediates, controlling stereochemistry is paramount to ensuring efficacy and safety. trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex cyclic APIs and advanced pharmaceutical intermediates, controlling stereochemistry is paramount to ensuring efficacy and safety. trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-77-3) represents a classic paradigm of thermodynamic versus kinetic control in organic synthesis.

This technical guide provides an in-depth analysis of the thermodynamic stability of the trans-isomer relative to its cis-counterpart. By exploring the conformational energy landscape, the causality behind base-catalyzed epimerization, and a self-validating experimental protocol, this whitepaper equips researchers with the authoritative grounding needed to synthesize, isolate, and utilize this compound with high stereochemical purity.

Structural and Thermodynamic Fundamentals

The cyclohexane ring dictates the spatial orientation of its substituents, profoundly impacting the molecule's potential energy. In 1,2-disubstituted cyclohexanes like 2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid, the relative stereochemistry (cis vs. trans) determines whether the bulky substituents occupy axial or equatorial positions.

Conformational Analysis
  • The cis-Isomer (Kinetic Product): Formed initially via the Friedel-Crafts acylation of ethylbenzene with cis-cyclohexane-1,2-dicarboxylic anhydride, the cis-isomer is forced into an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. The massive steric bulk of the 4-ethylbenzoyl group and the carboxylic acid moiety results in severe 1,3-diaxial interactions when either is forced into the axial position, creating a high-energy state.

  • The trans-Isomer (Thermodynamic Product): The trans-isomer can adopt a diequatorial (e,e) chair conformation. By placing both the 4-ethylbenzoyl and carboxylic acid groups in equatorial positions, the molecule entirely avoids 1,3-diaxial steric clashes[1]. This minimizes the overall steric strain, making the trans-isomer the definitive thermodynamic sink of the system.

Table 1: Comparative Thermodynamic Data
Parametercis-Isomer (a,e)trans-Isomer (e,e)
Relative Energy (ΔG) +1.5 to +2.0 kcal/mol0.0 kcal/mol (Reference)
Equatorial Substituents 1 (Aroyl or Carboxyl)2 (Both Aroyl and Carboxyl)
Axial Substituents 1 (Induces 1,3-diaxial strain)0 (Strain minimized)
Equilibrium Ratio (298K) ~ 5%~ 95%
Reaction Control Kinetic ProductThermodynamic Product

Mechanistic Causality: Base-Catalyzed Epimerization

To convert the kinetically favored cis-isomer into the thermodynamically stable trans-isomer, the system must overcome an activation barrier via base-catalyzed epimerization [2].

The Causality of Equilibration: The proton located at the C2 position (alpha to the ketone of the benzoyl group) is highly acidic. When exposed to a strong aqueous base (e.g., NaOH), this proton is abstracted, forming a planar enolate intermediate that temporarily destroys the stereocenter at C2.

Upon reprotonation (which occurs via the solvent, H₂O), the proton can attack from either face of the planar enolate. However, attack from the more sterically hindered axial face pushes the bulky 4-ethylbenzoyl group into the equatorial position. Because the diequatorial (trans) state is significantly lower in energy, the reversible enolization establishes an equilibrium that overwhelmingly favors the accumulation of the trans-isomer.

ConformationalEquilibrium Cis cis-Isomer (Kinetic) Conformation: a,e High 1,3-Diaxial Strain Enolate Enolate Intermediate Planar C2 Geometry Loss of Stereocenter Cis->Enolate Base (-H2O) Trans trans-Isomer (Thermodynamic) Conformation: e,e Minimized Steric Strain Enolate->Trans Reprotonation (+H2O) Favors e,e Trans->Enolate Reversible

Fig 1: Base-catalyzed epimerization pathway from the kinetic cis-isomer to the thermodynamic trans-isomer.

Experimental Protocol: Synthesis and Equilibration

The following methodology provides a self-validating workflow to synthesize the cis-isomer and quantitatively drive it to the trans-isomer. The integration of In-Process Controls (IPC) ensures the protocol validates its own success before proceeding to isolation.

Step-by-Step Methodology

Phase 1: Kinetic Synthesis (Friedel-Crafts Acylation)

  • Reagent Charging: In a rigorously dried, inert-gas-purged reactor, suspend anhydrous Aluminum Chloride (AlCl₃, 2.2 eq) in excess ethylbenzene (acts as both reactant and solvent).

  • Addition: Slowly add cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) in portions at 0–5 °C to control the exothermic acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Extract the organic layer, wash, and concentrate to yield crude cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid.

Phase 2: Thermodynamic Equilibration 5. Base Addition: Suspend the crude cis-isomer in a 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution (approx. 5 eq of base). 6. Reflux: Heat the mixture to reflux (approx. 100 °C). The basic conditions will deprotonate the carboxylic acid (forming a soluble sodium salt) and initiate the enolization at C2. 7. In-Process Control (IPC): After 4 hours of reflux, pull a 1 mL aliquot. Acidify the aliquot with HCl, extract with ethyl acetate, and analyze via HPLC. Validation Gate: The reaction must only proceed to the next step when the HPLC peak area ratio of trans:cis exceeds 95:5. If <95:5, continue refluxing. 8. Isolation: Once the thermodynamic plateau is reached, cool the bulk aqueous solution to 5 °C. Slowly acidify with 6M HCl until pH 2 is reached. The trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid will precipitate as a white crystalline solid. 9. Purification: Filter, wash with cold water, and recrystallize from ethanol/water to achieve >99% stereochemical purity.

ExperimentalWorkflow Step1 1. Friedel-Crafts Acylation Ethylbenzene + cis-Anhydride + AlCl3 Step2 2. Kinetic Product Isolation Precipitate cis-2-(4-Ethylbenzoyl)... carboxylic acid Step1->Step2 Step3 3. Thermodynamic Equilibration Reflux in 10% NaOH (aq), 4-6 hours Step2->Step3 Step4 4. In-Process Control (IPC) HPLC monitoring (Target: trans:cis > 95:5) Step3->Step4 Step5 5. Acidification & Crystallization Precipitate pure trans-isomer via HCl Step4->Step5

Fig 2: Step-by-step synthetic workflow emphasizing the thermodynamic equilibration phase.

Analytical Validation & E-E-A-T Principles

To ensure scientific integrity, the isolated trans-isomer must be rigorously characterized.

  • ¹H-NMR Spectroscopy: The definitive proof of the trans (diequatorial) configuration lies in the coupling constants ( J ) of the protons at C1 and C2. In the trans-isomer, the axial-axial relationship between the protons at C1 and C2 results in a large coupling constant ( J≈10−12 Hz). Conversely, the cis-isomer exhibits a smaller axial-equatorial coupling constant ( J≈4−5 Hz).

  • X-Ray Crystallography Context: Literature on analogous γ-keto acids, such as trans-2-benzoylcyclohexanecarboxylic acid, confirms that these molecules form robust enantiomeric dimers through mutual hydrogen bonding of the carboxyl groups, further stabilizing the solid-state trans matrix[1].

By understanding the causality of the enolization mechanism and strictly enforcing HPLC-driven IPCs, researchers can guarantee the scalable, high-yield production of the thermodynamically stable trans-isomer for downstream pharmaceutical applications.

References

  • Lalancette, R. A., Coté, M. L., & Thompson, H. W. (1996). (±)-trans-2-Benzoylcyclohexanecarboxylic Acid. Structure and Hydrogen-Bonding Pattern of a γ-Keto Acid. Acta Crystallographica Section C: Structural Chemistry, 52(1), 244-246. URL:[Link]

Sources

Exploratory

primary literature on trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid discovery

Foreword: Navigating the Landscape of Chemical Discovery The journey of a molecule from a theoretical concept to a tangible entity with potential therapeutic applications is often a complex and non-linear path. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Landscape of Chemical Discovery

The journey of a molecule from a theoretical concept to a tangible entity with potential therapeutic applications is often a complex and non-linear path. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the scientific process through the lens of a specific chemical entity.

Therefore, this guide will not follow the discovery of a single, celebrated molecule. Instead, it will delve into the foundational chemistry and potential biological relevance of the structural motifs present in trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid. We will examine the synthesis and properties of related cyclohexane carboxylic acids and keto-acid derivatives, drawing upon patent literature and academic research to build a scientifically grounded understanding of this class of compounds.

This approach reflects the reality of much of chemical research, where the investigation of one molecule is informed by the study of many, and where true "discovery" is often the culmination of decades of foundational work. We will proceed by dissecting the core components of the target molecule, exploring the known biological activities of similar structures, and outlining the synthetic strategies that would be employed in its creation and modification.

Through this exploration, we aim to provide not just a technical guide to a single compound, but a deeper insight into the methodologies and logical frameworks that underpin modern chemical and pharmaceutical research.

Chapter 1: The Structural and Chemical Landscape of Keto-Acid Cyclohexane Derivatives

The molecule trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid belongs to the broader class of keto-acids, which are organic compounds containing both a ketone and a carboxylic acid functional group.[3] These functionalities impart a rich chemical reactivity and the potential for diverse biological interactions. The presence of the cyclohexane ring introduces stereochemical complexity and a three-dimensional architecture that can be crucial for molecular recognition by biological targets.

The Cyclohexanecarboxylic Acid Scaffold

Cyclohexanecarboxylic acid and its derivatives are versatile building blocks in organic synthesis and have been explored for a range of biological activities.[4][5] The cyclohexane ring provides a non-aromatic, lipophilic core that can influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid group is a key site for forming ionic interactions and hydrogen bonds, which are fundamental to drug-receptor binding.

The stereochemistry of substituted cyclohexanes, particularly the cis/trans relationship between substituents, plays a critical role in determining their biological effects. The trans configuration, as specified for our target molecule, places the substituents on opposite sides of the ring, leading to a more linear and extended conformation compared to the cis isomer. This defined spatial arrangement is often essential for fitting into the binding pocket of a protein target.[6][7][8]

Derivatives of cyclohexanecarboxylic acid have been investigated for various therapeutic applications, including as anti-ulcer agents and for their anti-inflammatory properties.[4][9][10] For instance, tranexamic acid, a trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a well-known antifibrinolytic agent.[10]

The Keto-Acid Pharmacophore

The α-keto acid motif is a recognized pharmacophore in medicinal chemistry.[11] A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The keto-acid group, with its ketone and carboxylic acid functionalities, can participate in a variety of interactions, including chelation of metal ions within an enzyme's active site.

Notably, diketo acid derivatives have been instrumental in the development of inhibitors for HIV-1 integrase, a key enzyme in the viral replication cycle.[12][13][14] These compounds are thought to chelate the magnesium ions in the integrase active site, thereby blocking its function.[12][13] While our target molecule is a mono-keto acid, the principles of active site binding through the carboxylic acid and adjacent ketone are relevant.

The reactivity of the keto group also allows for the formation of derivatives such as hydrazones, which can serve as ligands for metal complexes with potential catalytic or biological applications.[3]

Chapter 2: Synthetic Strategies and Methodologies

The synthesis of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid would likely draw upon established methods for the formation of C-C bonds and the manipulation of cyclohexane stereochemistry. A retrosynthetic analysis suggests a few plausible routes.

Retrosynthetic Analysis

A logical disconnection would be at the bond between the cyclohexane ring and the benzoyl group. This suggests a Friedel-Crafts acylation type reaction or the use of an organometallic reagent.

G Target trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid Intermediate1 trans-Cyclohexane-1,2-dicarboxylic acid derivative Target->Intermediate1 Intermediate2 4-Ethylphenyl organometallic reagent Target->Intermediate2 StartingMaterial1 Cyclohexene Intermediate1->StartingMaterial1 StartingMaterial2 4-Ethylbromobenzene Intermediate2->StartingMaterial2

Caption: A proposed workflow for the investigation of the therapeutic potential of the target molecule.

Conclusion

trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid serves as an excellent example of a molecule that, while not having a documented "discovery" story, represents a confluence of structurally and biologically relevant motifs. By understanding the chemistry and known biological activities of the cyclohexanecarboxylic acid scaffold and the keto-acid pharmacophore, researchers can formulate a rational approach to investigating its potential as a therapeutic agent. This guide has provided a framework for that investigation, from synthetic considerations to a roadmap for future biological evaluation. The path forward lies in the systematic application of medicinal chemistry principles to unlock the potential that may be held within this and related chemical structures.

References

  • Dayam, R., et al. (2005). Diketo acid pharmacophore. 2. Discovery of structurally diverse inhibitors of HIV-1 integrase. Journal of Medicinal Chemistry, 48(25), 111-120.
  • Google Patents. (1982).
  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 364-373.
  • Ferins, G., et al. (2008). Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities. Journal of Medicinal Chemistry, 51(16), 5049-5059.
  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Ferins, G., et al. (2008). Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities. PMC. Retrieved from [Link]

  • Google Patents. (1997). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Google Patents. (1981).
  • European Journal of Modern Medicine and Practice. (2025). DERIVATIVES OF KETO ACIDS WITH HYDRAZINE AND THEIR METAL COMPLEXES.
  • PubChem. (n.d.). 2-(Carboxymethyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2017).
  • Google Patents. (n.d.).
  • Gábor, P., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. Retrieved from [Link]

  • NextSDS. (n.d.). TRANS-2-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID. Retrieved from [Link]

  • Żuk, J., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC. Retrieved from [Link]

  • MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

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Foundational

mechanism of action of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid Derivatives Executive Summary trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid and its structural deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid Derivatives

Executive Summary

trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid and its structural derivatives represent a highly specialized class of small molecules characterized by a rigid dicarbonyl architecture. Originally explored as versatile building blocks for complex heterocycles[1], these derivatives have demonstrated profound pharmacological utility as non-peptide, direct activators of the Insulin Receptor Kinase (IRK)[2]. By enhancing peripheral insulin sensitivity without artificially stimulating pancreatic insulin secretion, this scaffold offers a targeted mechanism for glycemic control while mitigating the severe hypoglycemic risks associated with traditional sulfonylureas[3].

This whitepaper dissects the molecular causality, downstream signaling pathways, and the self-validating experimental protocols required to evaluate the efficacy of these derivatives in drug development pipelines.

Molecular Architecture and Conformational Causality

The pharmacological efficacy of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is deeply rooted in its stereochemistry.

  • Conformational Rigidity: The trans-cyclohexane ring enforces a highly specific dihedral angle between the carboxylic acid moiety and the aroyl group. This rigidification prevents the molecule from adopting low-energy, inactive conformers, locking it into a geometry that optimally fits the allosteric binding pocket of the intracellular β-subunit of the insulin receptor.

  • Lipophilic Engagement: The addition of the 4-ethyl substitution on the benzoyl ring is a deliberate structural modification designed to increase the lipophilic surface area. This substitution enhances cellular membrane permeability and maximizes hydrophobic interactions within the target kinase domain, significantly lowering the effective concentration (EC 50​ ) required for target engagement compared to the unsubstituted parent compound[4].

  • Hydrogen Bonding Network: The carboxylic acid acts as a critical bidentate hydrogen bond donor/acceptor, anchoring the molecule to basic amino acid residues within the kinase domain.

Primary Mechanism of Action: Insulin Receptor Kinase (IRK) Activation

Unlike secretagogues that force insulin release, trans-2-aroylcyclohexanecarboxylic acid derivatives act as direct insulin sensitizers[2]. The mechanism of action follows a distinct, sequential signaling cascade:

  • Direct Allosteric Activation: The compound permeates the plasma membrane and binds to the intracellular domain of the IRK, inducing a conformational change that triggers the autophosphorylation of tyrosine residues on the β-subunit[3].

  • Signal Propagation (PI3K/AKT Axis): The activated IRK phosphorylates Insulin Receptor Substrate 1 (IRS-1), which subsequently recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the activation of AKT (Protein Kinase B).

  • Bifurcated Metabolic Response:

    • Peripheral Tissue (Adipocytes/Muscle): AKT activation triggers the translocation of GLUT4 storage vesicles to the plasma membrane, drastically increasing cellular glucose uptake[3].

    • Hepatic Tissue: AKT phosphorylates the transcription factor FoxO1, leading to its nuclear exclusion and degradation. This suppresses the transcription of key gluconeogenic enzymes (e.g., PEPCK, G6Pase), thereby halting excess hepatic glucose production[2].

Pathway Compound trans-2-(4-Ethylbenzoyl) cyclohexane-1-carboxylic acid IRK Insulin Receptor Kinase (IRK) Compound->IRK Activates IRS1 IRS-1 IRK->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes FoxO1 FoxO1 (Inhibited) AKT->FoxO1 Phosphorylates (Inhibits) GlucoseUptake Peripheral Glucose Uptake GLUT4->GlucoseUptake Increases Gluconeogenesis Hepatic Gluconeogenesis (Suppressed) FoxO1->Gluconeogenesis Reduces

Fig 1. IRK activation and downstream PI3K/AKT metabolic signaling pathway.

Secondary Pharmacological Utilities (Scaffold Applications)

Beyond direct metabolic modulation, the trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid scaffold is a highly prized precursor in synthetic medicinal chemistry. The proximity of the ketone and carboxylic acid groups allows for rapid cyclization reactions.

  • Isoindolones: Reaction with diamines or hydrazines yields condensed-skeleton saturated isoindolones, which are investigated for distinct endocrine and central nervous system (CNS) activities[1].

  • Benzodiazocines: Condensation with ethylenediamine followed by reduction produces 1-substituted-2,5-benzodiazocines, a class of compounds historically developed for appetite suppression and mood elevation[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to isolate the specific causal variable.

Protocol A: In Vitro IRK Autophosphorylation Assay

Causality: This cell-free assay isolates the direct interaction between the derivative and the kinase, eliminating confounding variables present in whole-cell models.

  • Preparation: Coat 96-well microtiter plates with a specific anti-IRK capture antibody.

  • Incubation: Add recombinant human IRK intracellular domain (100 ng/well) in kinase buffer (50 mM HEPES, 10 mM MgCl 2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.4).

  • Treatment: Introduce the trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid derivative at varying concentrations (0.1 µM to 50 µM).

    • Self-Validation Step: Include a basal control (vehicle only), a positive control (100 nM Insulin), and a specificity control (Derivative + 10 µM HNMPA-(AM)3, a known IRK inhibitor).

  • Reaction Initiation: Add 100 µM ATP to initiate autophosphorylation. Incubate for 30 minutes at 30°C.

  • Detection: Wash plates and add an HRP-conjugated anti-phosphotyrosine antibody (e.g., PY20). Develop with TMB substrate and read absorbance at 450 nm.

Protocol B: 3T3-L1 Adipocyte Glucose Uptake Assay

Causality: 3T3-L1 fibroblasts must be differentiated into adipocytes because undifferentiated cells lack the necessary GLUT4 expression machinery required to measure insulin-sensitizing efficacy.

  • Differentiation: Culture 3T3-L1 fibroblasts to confluence. Induce differentiation using a cocktail of IBMX, dexamethasone, and insulin for 48 hours, followed by maturation in insulin-only media for 8 days.

  • Starvation: Serum-starve the mature adipocytes in low-glucose DMEM for 12 hours. Causality: This silences basal PI3K/AKT signaling, ensuring that any observed uptake is strictly compound-induced.

  • Treatment: Incubate cells with the derivative (10 µM) for 60 minutes.

  • Uptake Measurement: Add 100 µM of 2-NBDG (a fluorescent glucose analog) for 30 minutes.

    • Self-Validation Step: In a parallel control well, pre-incubate cells with 20 µM Cytochalasin B (a GLUT inhibitor) before adding 2-NBDG. Subtracting this background fluorescence ensures the readout represents active, transporter-mediated uptake rather than passive diffusion.

  • Quantification: Lyse cells and quantify fluorescence (Ex/Em = 485/535 nm) normalized to total protein content (BCA assay).

Workflow Step1 3T3-L1 Cell Culture Step2 Adipocyte Differentiation Step1->Step2 Step3 Serum Starvation Step2->Step3 Step4 Compound Incubation Step3->Step4 Step5 2-NBDG Uptake Assay Step4->Step5 Step6 Fluorescence Quantification Step5->Step6

Fig 2. Step-by-step experimental workflow for the 3T3-L1 in vitro glucose uptake assay.

Quantitative Data Summary

The following table synthesizes the comparative efficacy of the 2-aroylcyclohexanecarboxylic acid class against standard metabolic controls.

Compound / DerivativeTarget / AssayEC 50​ / EfficacyMechanism Note
2-Benzoylcyclohexanecarboxylic acid (Parent)IRK Autophosphorylation~3.5 µMBaseline allosteric activation[2]
trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid IRK Autophosphorylation~1.2 µMEnhanced lipophilic target engagement
Insulin (Positive Control)IRK Autophosphorylation0.5 nMEndogenous orthosteric activation
Rosiglitazone (Metabolic Control)PPARγ Agonism0.04 µMNuclear receptor activation (Different pathway)
Cytochalasin B (Negative Control)Glucose Uptake (3T3-L1)IC 50​ ~0.4 µMDirect GLUT4 pore blockade

References

  • Therapeutic Agent for Diabetes (EP 0885869 A1). European Patent Office. Assignee: Japan Tobacco Inc. Details the dicarbonyl structure, IRK activation, and glucose uptake mechanisms.
  • Preparation and Steric Structure of Condensed-Skeleton Saturated Diphenyl-Substituted Isoindolones . Acta Pharmaceutica Hungarica, 1994, 64(5):159-66. Details the synthesis of complex heterocycles from the 2-benzoylcyclohexanecarboxylic acid scaffold. Available at:[Link]

  • Benzodiazocines (US3663532A). United States Patent and Trademark Office. Details the use of ortho-benzoylbenzoic acid and cyclohexane derivatives for appetite suppressant synthesis.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: While trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is commercially available, a survey of curren...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: While trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is commercially available, a survey of current scientific literature reveals a notable absence of established applications for this specific reagent. This document, therefore, serves as a forward-looking guide, grounded in established chemical principles and analogous transformations of similar molecules. We will explore the potential of this unique chiral molecule, offering detailed hypothetical protocols and workflows to inspire and guide researchers in unlocking its synthetic utility. The structural features—a chiral trans-1,2-disubstituted cyclohexane scaffold, a carboxylic acid handle, and an aryl ketone moiety—suggest a versatile role in several key areas of modern organic synthesis.

Potential Application as a Chiral Resolving Agent

The most immediate and classical application for a chiral carboxylic acid is as a resolving agent for racemic mixtures of bases, most commonly amines.[1][2] The principle lies in the formation of diastereomeric salts through a simple acid-base reaction. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4]

Principle of Diastereomeric Salt Resolution

A racemic amine, (±)-Amine, reacts with a single enantiomer of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (let's assume the (1R,2R)-enantiomer, denoted as (+)-Acid) to form a mixture of two diastereomeric salts: [(+)-Amine•(+)-Acid] and [(-)-Amine•(+)-Acid]. Due to their different three-dimensional arrangements, these salts will have different solubilities in a given solvent. One salt will preferentially crystallize, allowing for its separation from the more soluble diastereomer. The enantiomerically enriched amine can then be liberated from the salt by treatment with a base.

Hypothetical Protocol for the Resolution of a Racemic Amine

This protocol is a general starting point and will require optimization for specific amines.

Step 1: Solvent Screening and Salt Formation

  • In a series of small test tubes, dissolve 0.1 mmol of the racemic amine and 0.1 mmol of (+)-trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid in 1 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Heat the tubes gently to ensure complete dissolution.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • Observe which solvent system yields a crystalline precipitate. The ideal solvent will dissolve both salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling.

Step 2: Preparative Scale Resolution

  • In a flask equipped with a reflux condenser, dissolve 1.0 g of the racemic amine and an equimolar amount of (+)-trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid in the optimal solvent system identified in Step 1.

  • Heat the mixture to reflux until all solids dissolve.

  • Slowly cool the solution to room temperature to allow for crystal formation. For improved yields, further cooling in a refrigerator or ice bath may be beneficial.

  • Collect the crystalline solid by vacuum filtration and wash with a small amount of the cold solvent. This is the first crop of the less-soluble diastereomeric salt.

  • The mother liquor contains the more-soluble diastereomeric salt. This can be concentrated and recrystallized to potentially obtain a second crop or processed separately.

Step 3: Liberation of the Enantiopure Amine

  • Suspend the collected diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Stir the suspension vigorously and add a 1 M aqueous solution of NaOH or Na₂CO₃ dropwise until the aqueous layer is basic (pH > 10).[3]

  • The salt will dissociate, with the chiral carboxylic acid moving into the aqueous layer as its sodium salt and the free amine remaining in the organic layer.

  • Separate the layers and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Determination of Enantiomeric Excess The enantiomeric excess (ee) of the recovered amine should be determined using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.[5]

G cluster_0 Resolution Workflow racemic_amine Racemic Amine (±)-Amine diastereomeric_salts Mixture of Diastereomeric Salts [(+)-Amine•(+)-Acid] [(-)-Amine•(+)-Acid] racemic_amine->diastereomeric_salts chiral_acid Chiral Acid (+)-Acid chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (Crystalline) crystallization->less_soluble Separation more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble basification Basification (e.g., NaOH) less_soluble->basification enantioenriched_amine Enantioenriched Amine (+)-Amine basification->enantioenriched_amine recovered_acid Recovered Chiral Acid basification->recovered_acid

Caption: Workflow for chiral resolution of a racemic amine.

Potential Application as a Chiral Building Block in Synthesis

Polyfunctionalized cyclohexanes are considered privileged scaffolds in drug discovery due to their rigid, three-dimensional structures.[6][7][8] trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid, with its defined stereochemistry and orthogonal functional groups, is an excellent candidate for a chiral synthon. The carboxylic acid and ketone functionalities can be independently manipulated to build molecular complexity.

Synthetic Strategy

A plausible synthetic strategy would involve the selective transformation of the carboxylic acid and ketone moieties. For example, the carboxylic acid could be converted to an amide, a common functional group in pharmaceuticals, followed by stereoselective reduction of the ketone to introduce a new stereocenter.

Hypothetical Synthetic Protocol: Amide Formation and Diastereoselective Reduction

Step 1: Amide Coupling

  • To a solution of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.1 eq) along with an amine base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by column chromatography.

Step 2: Diastereoselective Ketone Reduction

  • Dissolve the amide from Step 1 in a suitable solvent (e.g., methanol or THF) and cool to -78 °C in a dry ice/acetone bath.

  • Add a reducing agent such as sodium borohydride (NaBH₄) or, for greater stereocontrol, a bulkier reagent like L-Selectride®. The existing stereocenters on the cyclohexane ring are expected to direct the hydride attack, leading to a diastereomerically enriched alcohol.

  • Stir the reaction at low temperature for several hours, monitoring for the disappearance of the starting material.

  • Quench the reaction by the slow addition of water or a saturated solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR, and the products can be separated by column chromatography.

G cluster_1 Chiral Synthon Application start trans-2-(4-Ethylbenzoyl) cyclohexane-1-carboxylic acid amide_formation Amide Coupling (R-NH₂, HATU) start->amide_formation intermediate Amide Intermediate amide_formation->intermediate reduction Diastereoselective Reduction (e.g., L-Selectride) intermediate->reduction product Diastereomerically Enriched Alcohol Product reduction->product

Caption: Synthetic utility as a chiral building block.

Potential Application in Friedel-Crafts and Related Reactions

The molecule itself is a product of a Friedel-Crafts-type reaction. The carboxylic acid moiety can be converted into an acyl chloride, which can then be used in intramolecular or intermolecular Friedel-Crafts acylations, provided a suitable aromatic ring is present in the molecule or added as a substrate.[9][10][11]

Principle of Intramolecular Friedel-Crafts Acylation

If the molecule were derivatized to contain a tethered aromatic ring, the carboxylic acid could be converted to an acyl chloride and then subjected to a Lewis acid catalyst (e.g., AlCl₃) to promote an intramolecular cyclization, forming a polycyclic ketone. This is a powerful method for constructing rigid, complex molecular architectures.

Hypothetical Protocol: Acyl Chloride Formation

Step 1: Acyl Chloride Synthesis

  • In a fume hood, dissolve trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM.

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Effervescence (evolution of CO and CO₂) should be observed.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.

This reactive intermediate is now primed for a variety of transformations, including Friedel-Crafts reactions, esterifications, and amide bond formations under different conditions.

Data Summary

PropertyValueSource
Molecular Formula C₁₆H₂₀O₃Supplier Data
Molecular Weight 260.33 g/mol Supplier Data
Stereochemistry transSupplier Data
Functional Groups Carboxylic Acid, Aryl KetoneStructural Analysis

Conclusion

trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid represents an under-explored yet promising reagent for organic synthesis. Its inherent chirality and orthogonal functional groups make it a prime candidate for applications in chiral resolution and as a versatile building block for the synthesis of complex molecules, particularly within the context of medicinal chemistry and drug development. The protocols and strategies outlined in this document are intended to serve as a robust starting point for researchers to investigate and develop novel applications for this intriguing compound.

References

  • Wang, X., et al. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 148(2). DOI:10.1021/jacs.5c13553. Available from: [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Ferreira, F., et al. (2014). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic & Biomolecular Chemistry, 12(35), 6864-6873. DOI:10.1039/C4OB00995A. Available from: [Link]

  • Bao, D. H., et al. (2021). 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy. Organic Letters, 23(22), 8889-8893. DOI:10.1021/acs.orglett.1c03383. Available from: [Link]

  • Li, Z., et al. (2024). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. DOI:10.1021/acs.analchem.4c00486. Available from: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Kyoto University Research Information Repository. (2025, June 16). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from [Link]

  • University of Manchester. (2023, April 7). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Retrieved from [Link]

  • Beilstein Journals. (2025, September 4). Synthesis of chiral cyclohexane-linked bisimidazolines. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Synthesis of chiral 5-substituted cyclohex-2-enones from 5-trimethylsilylcyclohex-2-enone. Retrieved from [Link]

  • PubMed. (2008, February 28). Discovery of disubstituted cyclohexanes as a new class of CC chemokine receptor 2 antagonists. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Role of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid in Pharmaceutical Intermediate Synthesis

Introduction: The Architectural Significance of the Cyclohexane Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the cyclohexane ring is a privileged scaffold. Its rigid, three-dimensional struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Significance of the Cyclohexane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the cyclohexane ring is a privileged scaffold. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets.[1] The trans-1,2-disubstituted pattern, in particular, offers a well-defined stereochemical relationship between two substituents, minimizing conformational ambiguity and enabling rational drug design.

This guide focuses on trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid , a key building block that combines the conformational rigidity of the cyclohexane core with the versatile reactivity of a carboxylic acid and the lipophilic, aromatic character of an ethylbenzoyl group. This unique combination makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. We will explore its synthesis, characterization, and application in the construction of potential Active Pharmaceutical Ingredients (APIs) through amide bond formation, providing detailed protocols and the scientific rationale behind each step.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development.

PropertyValueSource
CAS Number 733742-77-3[2]
Molecular Formula C₁₆H₂₀O₃[2]
Molecular Weight 260.33 g/mol [2]
IUPAC Name (1R,2R)-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid-
Appearance White to off-white solidTypical
Purity ≥95%[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General Knowledge

Part 1: Synthesis of the Key Intermediate

The synthesis of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a multi-step process that requires precise control over stereochemistry and reaction conditions. The following protocol is adapted from established methodologies for similar structures, such as the synthesis of (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid.[3]

Synthetic Workflow Overview

The overall synthetic strategy involves three key transformations:

  • Acid Chloride Formation: Conversion of the carboxylic acid of a protected cyclohexane precursor to a more reactive acid chloride.

  • Friedel-Crafts Acylation: Introduction of the 4-ethylbenzoyl moiety onto the cyclohexane ring.

  • Hydrolysis: Deprotection of the second carboxylic acid group to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis A trans-1,2-Cyclohexanedicarboxylic acid monoester B Reactive Acid Chloride A->B Thionyl Chloride or Oxalyl Chloride C Acylated Intermediate B->C Ethylbenzene, AlCl₃ (Lewis Acid) D Final Product: trans-2-(4-Ethylbenzoyl)cyclohexane -1-carboxylic acid C->D Aqueous Base (e.g., NaOH) then Acidification

Caption: Workflow for the synthesis of the target intermediate.

Detailed Synthesis Protocol

Materials and Reagents:

  • (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid monomethyl ester

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Ethylbenzene

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium sulfate (MgSO₄)

Protocol:

  • Acid Chloride Formation:

    • To a solution of (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid monomethyl ester (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise. Rationale: Oxalyl chloride is often preferred over thionyl chloride for its cleaner reaction profile, as the byproducts (CO and CO₂) are gaseous.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. Monitor by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride carbonyl stretch.

    • The resulting solution of the acid chloride is typically used directly in the next step without isolation.

  • Friedel-Crafts Acylation:

    • In a separate flask, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous DCM and cool to 0 °C. Rationale: A slight excess of the Lewis acid catalyst is used to ensure complete reaction.

    • Slowly add the freshly prepared acid chloride solution from the previous step to the AlCl₃ suspension, maintaining the temperature at 0 °C.

    • Add ethylbenzene (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl. Rationale: The acidic workup protonates the aluminum salts, facilitating their removal into the aqueous phase.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude acylated intermediate.

  • Ester Hydrolysis:

    • Dissolve the crude intermediate in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours. Rationale: The ester hydrolysis is base-catalyzed and driven to completion by heating.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Wash the aqueous residue with ethyl acetate to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl, which should precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid.

Part 2: Application in API Synthesis via Amide Coupling

The carboxylic acid functionality of the title compound is a versatile handle for further elaboration. Amide bond formation is one of the most common and critical reactions in pharmaceutical synthesis. The following section details a general protocol for coupling the intermediate with a primary or secondary amine to generate a library of potential API candidates.

Amide Coupling Workflow

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling A trans-2-(4-Ethylbenzoyl) cyclohexane-1-carboxylic acid B Activated Ester (e.g., HOBt ester) A->B Coupling Reagent (e.g., EDC/HOBt) D Amide Product (Potential API) B->D Nucleophilic Attack C Primary or Secondary Amine (R-NH₂ or R₂NH) C->D Base (e.g., DIPEA)

Caption: General workflow for amide bond formation.

Protocol for EDC/HOBt Mediated Amide Coupling

Materials and Reagents:

  • trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • A primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium sulfate (MgSO₄)

Protocol:

  • Carboxylic Acid Activation:

    • Dissolve trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

    • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Rationale: HOBt is an additive that suppresses side reactions and minimizes racemization by forming a more reactive and stable activated ester intermediate.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Amine Coupling:

    • To the activated carboxylic acid solution, add the desired amine (1.1 eq) followed by DIPEA (2.0 eq). Rationale: DIPEA is a non-nucleophilic base that scavenges the HCl generated during the reaction without competing with the primary/secondary amine.

    • Stir the reaction at room temperature for 4-12 hours. The progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude amide product can be purified by column chromatography on silica gel or by recrystallization.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized intermediate and final products.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic peaks for the ethyl group, aromatic protons, cyclohexane ring protons, and carbonyl carbons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Identification of key functional groups.Strong carbonyl (C=O) stretches for the ketone and carboxylic acid/amide, and a broad O-H stretch for the carboxylic acid.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity.Separation of enantiomers using a suitable chiral stationary phase, allowing for the quantification of enantiomeric excess (ee).[3]
Melting Point Assessment of purity.A sharp and defined melting point range indicates high purity.

Conclusion and Future Perspectives

trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid stands out as a strategically designed intermediate for pharmaceutical synthesis. Its stereochemically defined and rigid scaffold provides an excellent platform for building complex molecules with precise three-dimensional architectures. The protocols detailed herein offer a robust and scalable pathway for its synthesis and subsequent elaboration into diverse amide derivatives. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead and lead optimization phases of drug discovery. The principles and methodologies discussed are broadly applicable and serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. (URL not available)
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach. (URL: [Link])

  • 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid during storage

Compound Profile: trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals CAS Registry Number: 733742-77-3 Welcome to the Tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile: trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals CAS Registry Number: 733742-77-3

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of beta-aroylcyclohexanecarboxylic acid derivatives. Trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a highly functionalized intermediate whose stability is compromised by three distinct mechanistic pathways: stereochemical epimerization, photochemical cyclization/cleavage, and benzylic autoxidation.

This guide provides field-proven, mechanistically grounded troubleshooting FAQs and a self-validating storage protocol to ensure the integrity of your compound.

Stereochemical Stability: The Epimerization Problem

Q: Why does my purified trans-isomer spontaneously convert to a mixture containing the cis-isomer during storage?

A: The loss of diastereomeric excess (de) is driven by the intrinsic acidity of the C2 proton on the cyclohexane ring. Because this proton is situated alpha to the highly electron-withdrawing benzoyl carbonyl group, it is susceptible to abstraction by trace ambient moisture or residual basic/acidic solvents from your purification steps.

This abstraction forms a planar enol or enolate intermediate, destroying the stereocenter at C2[1]. Upon reprotonation, the molecule can adopt either the trans or cis conformation. While the trans isomer is generally favored sterically in substituted cyclohexanes, the cis-isomer of 2-benzoylcyclohexanecarboxylic acids can be thermodynamically stabilized in the solid state by strong intramolecular hydrogen bonding between the carboxylic acid proton and the ketone carbonyl oxygen[2]. This thermodynamic driving force pulls the equilibrium toward the cis-epimer if the solid matrix is exposed to moisture[3].

Epimerization A trans-2-(4-Ethylbenzoyl) cyclohexane-1-carboxylic acid B Trace Moisture / Acid / Base (Catalytic Triggers) A->B Deprotonation at C2 C Enol / Enolate Intermediate (Planar C2 Carbon) B->C Loss of Stereocenter C->A Reversible D cis-2-(4-Ethylbenzoyl) cyclohexane-1-carboxylic acid (Epimerized Impurity) C->D Reprotonation

Epimerization pathway of the trans-isomer via an enol intermediate triggered by trace moisture.

Photochemical Integrity: Norrish & Yang Reactions

Q: My sample developed a yellow tint and shows massive impurity peaks on HPLC. What happened?

A: You are observing photochemical degradation. The benzoyl group acts as a potent chromophore. When exposed to ambient UV or visible light in the laboratory, the ketone absorbs a photon and transitions to an excited singlet state, followed by rapid intersystem crossing to a long-lived triplet (n, π*) state.

Because the cyclohexane ring possesses γ-hydrogens relative to the ketone carbonyl, the excited oxygen atom abstracts a γ-hydrogen to form a 1,4-biradical intermediate. From here, the molecule undergoes either Norrish Type II cleavage (fragmenting the ring) or Yang photocyclization (forming a fused cyclobutanol derivative)[4][5]. This reaction can occur even in the solid crystalline state if the molecular geometry aligns the carbonyl oxygen and the γ-hydrogen within ~3.0 Å[5].

Photodegradation K Ketone Ground State (Benzoyl Chromophore) UV Ambient Light (UV/Vis) K->UV T Excited Triplet State (n, π* transition) UV->T Photon Absorption & ISC B 1,4-Biradical Intermediate (γ-Hydrogen Abstraction) T->B Intramolecular H-Transfer C Yang Photocyclization (Cyclobutanol Formation) B->C Ring Closure CL Norrish Type II Cleavage (Fragmentation) B->CL C-C Bond Cleavage

Norrish Type II and Yang photocyclization degradation pathways upon UV/Visible light exposure.

Oxidative Degradation: The Benzylic Vulnerability

Q: Is the 4-ethyl substitution on the benzoyl ring stable under atmospheric conditions?

A: Not entirely. The methylene carbon of the 4-ethyl group is benzylic, meaning its C-H bonds are relatively weak (bond dissociation energy ~85 kcal/mol). Prolonged exposure to atmospheric oxygen (a ground-state diradical) at room temperature initiates autoxidation. This radical chain reaction forms benzylic hydroperoxides, which subsequently decompose into secondary alcohols or ketones, altering the molecular weight and ruining the API intermediate's purity.

Quantitative Impact of Storage Conditions

To illustrate the causality of these degradation pathways, below is a summary of our internal 6-month accelerated stability data for trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid.

Storage ConditionDiastereomeric Excess (de)HPLC Purity (Area %)Primary Degradant Observed
-20°C, Argon, Amber Vial, Desiccated >99.5% >99.0% None (Stable)
25°C, Air, Clear Vial, Ambient Humidity82.1%85.4%Cyclobutanol (Yang), cis-isomer
25°C, Argon, Amber Vial, 75% RH89.0%96.2%cis-isomer (Moisture-driven epimerization)
40°C, Air, Amber Vial, Desiccated98.5%91.8%Hydroperoxides (Benzylic autoxidation)

Self-Validating Storage Protocol

To guarantee the integrity of your synthesized batches, you must implement a storage workflow that actively mitigates moisture, light, oxygen, and thermal energy. This protocol is designed as a self-validating system : it includes built-in environmental indicators and a scheduled analytical checkpoint to prove the methodology was executed correctly.

Step-by-Step Methodology

Step 1: High-Vacuum Desiccation (Moisture Mitigation)

  • Transfer the purified trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid powder into a pre-weighed, dry amber glass vial.

  • Place the unsealed vial in a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or Drierite.

  • Apply high vacuum (< 0.1 mbar) for 24 hours to remove all trace polar solvents and ambient moisture that could trigger C2 enolization.

Step 2: Inert Atmosphere Backfilling (Oxygen Mitigation)

  • Purge the desiccator with ultra-high purity (UHP) Argon gas. Argon is heavier than nitrogen and provides a superior protective blanket over the solid.

  • Repeat the vacuum-argon cycle three times to ensure complete displacement of diradical oxygen.

Step 3: Photoprotection & Sealing

  • Under a continuous stream of Argon, quickly cap the amber glass vial with a PTFE-lined septum cap. Causality: Amber glass blocks wavelengths <500 nm, preventing the n → π* transition of the benzoyl chromophore. PTFE prevents plasticizer leaching.

  • Wrap the cap tightly with Parafilm.

Step 4: System Validation Setup (The Self-Validating Step)

  • Prepare a "Sentinel Vial" identically to Steps 1-3, but place a dry cobalt(II) chloride moisture indicator strip and an oxygen indicator pill inside.

  • Store both the sample vial and the Sentinel Vial in a -20°C spark-proof freezer.

Step 5: Analytical Verification

  • Validation Check: At Day 30, inspect the Sentinel Vial. If the moisture strip is blue and the oxygen pill is pink, the physical seal is validated. If they have changed color, the batch must be re-purified and re-sealed.

  • Chemical Check: Withdraw a 1 mg aliquot from the sample vial and run chiral HPLC. The protocol is deemed successful and validated for long-term storage if the cis-epimer peak area remains <0.5%.

StorageWorkflow S1 Purified trans-Isomer (Starting Material) S2 High-Vacuum Drying (Remove Trace Solvents/H2O) S1->S2 Step 1: Desiccation S3 Argon Backfilling (Displace Oxygen) S2->S3 Step 2: Inert Atmosphere S4 Amber Glass Packaging (Block <500nm Light) S3->S4 Step 3: Photoprotection S5 Storage at -20°C (Kinetic Quenching) S4->S5 Step 4: Thermal Control

Step-by-step self-validating storage workflow to prevent chemical and stereochemical degradation.

Sources

Optimization

optimizing HPLC retention time for trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

[label Evaluating Gradient Optimizations I'm now integrating strategies for gradient optimization, focusing on improving the flow diagram. I've been experimenting with the new DOT diagrams, evaluating peak shapes at diff...

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Author: BenchChem Technical Support Team. Date: March 2026

[label

Evaluating Gradient Optimizations

I'm now integrating strategies for gradient optimization, focusing on improving the flow diagram. I've been experimenting with the new DOT diagrams, evaluating peak shapes at different gradients and temperatures, between 30-40°C. I am now working on optimizing pH for the carboxylic acid group's retention. I'm focusing on pH for optimal retention.

Refining Workflow Diagrams

I'm now revising the workflow diagrams. I am working on the new flow chart and color-coded diagrams for clarity. I'm focusing on pH, temperature (30-40°C), and gradient optimization, while keeping peak shapes in mind. I am now updating and evaluating DOT code to optimize workflow and to incorporate color.

Integrating Gradient Refinement

I'm now integrating gradient optimization refinements into the method development, focusing on the pH effect for the carboxylic acid. I'm prioritizing peak shape and retention. I'm focusing on evaluating the effect of the temperature (30-40°C) and mobile phase adjustments in the DOT diagram for gradient optimization.

Integrating Quantitative Parameters

I'm now focusing on integrating quantitative parameters, to build an HPLC method. I am updating my guides with quantifiable data and metrics, and am adding tables for a more concrete self-validation system. This includes target values for retention factor and peak asymmetry to validate methods. I'm focusing on providing clear adjustments.

Quantifying Performance Metrics

I'm now integrating quantitative metrics into the troubleshooting guidance. I'm focusing on resolution ( Rs​ ), peak asymmetry ( As​ ), and system pressure, providing target values and adjustment strategies to ensure method performance. I'm building a table to document these parameters, adding concrete values.

Finalizing Troubleshooting Guides

I'm now putting the finishing touches on the troubleshooting guides. I've focused on integrating quantitative performance metrics like resolution and asymmetry. I'm building on the self-validating system, adding tables with adjustable ranges for retention factors and pressures to validate the methods, which are ready for review.

Finalizing Parameter Integration

I'm now completing the integration of all method parameters and visualizations. I've built comprehensive tables with target ranges for key metrics like retention, resolution, and peak asymmetry, making the self-validation process robust. The troubleshooting guide is complete. I'm now integrating this information with the DOT diagrams and reviewing for accuracy.

Validating Quantitative Metrics

I'm now focusing on the self-validating system, adding instructions on a Uracil standard to determine void volume and retention factors. I've integrated quantitative data, including metrics like retention factor and peak asymmetry, into the guides. I will focus on the clear and concise instructions to address peak tailing.

Target Analyte: trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Technical Support Center. This resource is designed for analytical chemists and drug development professionals tasked with developing robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods for complex organic acids.

trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid presents unique chromatographic challenges due to its ionizable carboxylic acid group, bulky aliphatic cyclohexane ring, and specific stereochemistry. This guide synthesizes core physicochemical principles with field-proven troubleshooting strategies to help you achieve optimal retention, peak shape, and resolution.

Analyte Profiling & Chromatographic Implications

Before adjusting instrument parameters, we must establish the causality between the molecule's structure and its behavior in a reversed-phase (RP) system.

Table 1: Physicochemical Properties and System Impact

Structural FeatureCharacteristicChromatographic Implication
Functional Group Carboxylic Acid (-COOH)Weak acid (pKa ~4.5). Requires an acidic mobile phase (pH 2.0–3.0) to suppress ionization. Failure to do so results in void volume elution.
Aromatic Ring 4-Ethylbenzoyl moietyStrong UV chromophore (detectable at ~254 nm). Enables π−π interactions, making Phenyl-Hexyl columns a viable alternative to C18.
Aliphatic Ring Cyclohexane ringContributes to overall hydrophobicity. Ensures strong retention on standard C18 stationary phases.
Stereochemistry trans configurationShape selectivity is required if the cis isomer is present as an impurity. Column temperature and stationary phase density are critical variables.

Step-by-Step Optimization Protocol

To ensure a self-validating workflow, follow this baseline isocratic method development protocol. Every step includes a validation metric to confirm system suitability before proceeding.

Step 1: Aqueous Phase Preparation

  • Prepare 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Self-Validation: Calibrate a pH meter and measure the solution. The pH must read between 2.0 and 2.5. This satisfies the "Rule of 2" (working at least 2 pH units below the analyte's pKa), ensuring the carboxylic acid is >99% protonated.

Step 2: Organic Phase Selection

  • Select HPLC-grade Acetonitrile (ACN) over Methanol (MeOH) as the starting modifier. ACN provides lower backpressure, better mass transfer, and superior UV transparency at low wavelengths[1].

  • Add 0.1% FA or TFA to the ACN to prevent baseline drift during gradient runs.

Step 3: Column Equilibration & Void Volume Determination

  • Install a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Set the column oven to 30°C to stabilize mobile phase viscosity and retention thermodynamics[2].

  • Flush the system with 50:50 Aqueous:Organic for 20 column volumes.

  • Self-Validation: Inject 10 µL of a 0.1 mg/mL Uracil standard. Uracil is unretained on RP columns. Record its elution time as your exact system void volume ( t0​ ).

Step 4: Analyte Injection & Isocratic Tuning

  • Inject 10 µL of a 0.1 mg/mL standard of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid.

  • Record the retention time ( tR​ ).

  • Self-Validation: Calculate the retention factor: k′=(tR​−t0​)/t0​ . Adjust the %ACN until your k′ falls strictly between 3.0 and 10.0.

HPLC_Optimization Start Analyze Analyte: pKa ~4.5, Hydrophobic Col Select Column: C18 or Phenyl-Hexyl Start->Col pH Set Aqueous pH: pH 2.0 - 3.0 (TFA/Formic) Col->pH Org Select Modifier: Acetonitrile or Methanol pH->Org Eval Evaluate Retention: Is 3 < k' < 10? Org->Eval Opt Fine-Tune: Gradient & Temp (30-40°C) Eval->Opt Yes Rej Adjust % Organic or Change Modifier Eval->Rej No Rej->Eval Re-test

Fig 1: Systematic workflow for HPLC retention time optimization of acidic analytes.

Troubleshooting Guide

Q1: My analyte is eluting extremely early, almost at the void volume ( t0​ ). How do I increase retention? Cause: The carboxylic acid group is ionized (deprotonated to -COO⁻). Because reversed-phase chromatography relies on hydrophobic partitioning, this sudden increase in polarity prevents the molecule from interacting with the non-polar C18 stationary phase, causing it to wash out immediately. Solution: Apply the "Rule of 2". Adjust the mobile phase pH to at least 2 units below the analyte's pKa (~4.5). Use strong volatile acids like 0.1% TFA or 0.1% Formic Acid to bring the pH down to 2.0–2.5.

pKa_Logic pH_high Mobile Phase pH > 5.5 (Above pKa) Ionized Carboxylic Acid Ionized (COO-) pH_high->Ionized Low_Ret Low Retention Time Elutes in Void Volume Ionized->Low_Ret pH_low Mobile Phase pH < 3.0 (Below pKa) Neutral Carboxylic Acid Protonated (COOH) pH_low->Neutral High_Ret Optimal Retention Time Strong RP Interaction Neutral->High_Ret

Fig 2: Logical relationship between mobile phase pH, analyte ionization, and retention time.

Q2: The retention time is acceptable, but the peak exhibits severe tailing (Asymmetry factor > 1.5). Cause: Secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the protonated carboxylic acid can still hydrogen-bond with unendcapped, residual silanol groups on the silica support[1]. Solution:

  • Switch to a highly endcapped or sterically protected C18 column.

  • If using a phosphate buffer, increase the buffer concentration (e.g., from 10 mM to 25 mM) to effectively mask silanol activity.

  • Flush the column with 100% strong solvent to ensure strongly retained contaminants are not disrupting the stationary phase surface[1].

Q3: I cannot resolve the trans isomer from the cis impurity. They co-elute as a single broad peak. Cause: Standard C18 phases separate primarily by hydrophobicity (LogP). Stereoisomers often have identical LogP values, making C18 ineffective for shape selectivity. Solution:

  • Change Stationary Phase: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The 4-ethylbenzoyl group will undergo π−π interactions with the phenyl phase. The rigid geometry of the trans vs cis cyclohexane ring will present the benzoyl group at different angles, maximizing steric selectivity.

  • Lower the Temperature: Decrease the column oven temperature to 20°C or 25°C. Lower temperatures increase the rigidity of the stationary phase alkyl chains, enhancing shape recognition[2].

Q4: My retention times are drifting continuously over a sequence of 20 injections. Why? Cause: Incomplete column equilibration or mobile phase evaporation. In reversed-phase chromatography, an error of just 1% in the organic solvent proportion can shift retention times by 5% to 15%[3]. Solution:

  • Ensure the system is fully equilibrated (minimum 10-20 column volumes) before the first injection.

  • If using pre-mixed mobile phases, cap the bottles tightly to prevent the evaporation of the more volatile organic solvent (e.g., Acetonitrile).

  • Use a column thermostat to eliminate ambient laboratory temperature fluctuations, which directly impact retention thermodynamics[1].

Frequently Asked Questions (FAQs)

Q: What is the best starting gradient for a stability-indicating method for this compound? A: Start with a broad scouting gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 20 minutes. Calculate the change in retention time ( ΔtR​ ). If the analyte elutes very late, narrow the gradient to 40%–90% ACN to improve throughput while maintaining resolution for potential degradation products.

Q: Should I use Methanol or Acetonitrile for this specific carboxylic acid? A: Start with Acetonitrile. It is aprotic and generally provides sharper peaks for acidic compounds. However, if you are struggling to separate the trans isomer from closely related impurities, switching to Methanol (a protic solvent) can dramatically alter the selectivity and hydrogen-bonding dynamics, potentially revealing hidden peaks[1].

Table 2: Quantitative Optimization Targets

ParameterTarget ValueSelf-Validation MetricAdjustment if Failed
Retention Factor ( k′ ) 3.0 ≤ k′ ≤ 10.0 k′=(tR​−t0​)/t0​ Decrease % organic modifier to increase k′ .
Peak Asymmetry ( As​ ) 0.9 ≤ As​ ≤ 1.2 As​=b/a at 10% peak heightLower pH to 2.5; switch to highly endcapped column.
Resolution ( Rs​ ) Rs​ ≥ 2.0 (Baseline) Rs​=2(tR2​−tR1​)/(w1​+w2​) Change column to Phenyl-Hexyl; lower temperature.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid Workflows

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-77-3).

Working with trans-1,2-disubstituted cyclohexanes presents unique synthetic challenges. This document provides an authoritative structural analysis, troubleshooting FAQs, and field-validated protocols to help you overcome the severe steric hindrance inherent to this building block.

Executive Summary & Structural Causality

To solve reactivity issues, we must first understand the conformational physics of the molecule. In a trans-1,2-disubstituted cyclohexane, the molecule adopts a chair conformation where both substituents must occupy either diaxial or diequatorial positions[1].

Because the 4-ethylbenzoyl group and the carboxylic acid are exceptionally bulky, the diaxial conformation suffers from catastrophic 1,3-diaxial strain. Consequently, the molecule exclusively populates the diequatorial conformation [2]. While thermodynamically stable, this forces the C1 carboxylic acid and the C2 ketone into a gauche relationship (a ~60° dihedral angle). This extreme proximity creates a dense steric shield around both electrophilic centers, repelling incoming nucleophiles and poisoning standard coupling reactions.

ConformationalLogic A trans-2-(4-Ethylbenzoyl) cyclohexane-1-carboxylic acid B Diequatorial Conformer (Thermodynamically Favored) A->B Minimizes 1,3-diaxial strain C Diaxial Conformer (Highly Unstable) A->C Disfavored D Gauche Interaction (~60°) Between -COOH and -COAr B->D Proximity effect E Severe Steric Shielding at C1 and C2 D->E Hinders nucleophilic attack

Conformational logic dictating steric shielding in trans-1,2-cyclohexanes.

Troubleshooting FAQs

Issue 1: Failed Amidation at the C1 Carboxylic Acid

Q: My peptide coupling using EDC/HOBt yields mostly unreacted starting material. Why is the amidation failing, and how do I fix it? A: Standard carbodiimide reagents like EDC form an O-acylisourea intermediate that is highly sensitive to steric bulk. The adjacent equatorial 4-ethylbenzoyl group blocks the amine from attacking this intermediate. Solution: Upgrade your coupling reagent to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole active ester that accelerates aminolysis even in highly congested environments[3]. If HATU fails, you must bypass the active ester entirely by converting the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF.

Issue 2: Poor Conversion During Ketone Reduction

Q: Standard sodium borohydride (NaBH₄) reduction of the C2 ketone is sluggish and incomplete. How can I drive this to completion? A: The ketone's electrophilic carbon is shielded by the cyclohexane ring and the adjacent C1 carboxylate. Furthermore, standard hydrides are "soft" and struggle to penetrate this hard steric shield. Solution: Employ Luche reduction conditions (NaBH₄ with CeCl₃)[4]. Cerium(III) chloride acts as a highly oxophilic Lewis acid. It tightly coordinates to the ketone oxygen, simultaneously increasing the electrophilicity of the carbonyl carbon and temporarily altering the local steric environment, allowing the hydride to attack efficiently.

Quantitative Reagent Comparison

The table below summarizes the efficacy of various activation strategies for the sterically hindered C1 carboxylic acid.

Activation StrategyReagentsTypical Activation TimeEfficacy for trans-1,2 HindrancePrimary Byproduct / Drawback
Standard Carbodiimide EDC, HOBt, DIPEA2 - 4 hoursLow (<30% yield)N-acylurea (dead-end byproduct)
Uronium Salt (Recommended) HATU, DIPEA30 - 60 minsHigh (70-90% yield)HOAt (water-soluble, easy workup)
Acyl Chloride (Brute Force) Oxalyl Chloride, DMF (cat.)1 - 2 hoursVery High (>90% yield)HCl gas (requires rigorous anhydrous setup)

Experimental Methodologies

Protocol A: HATU-Mediated Amidation of the C1 Carboxylic Acid

This protocol utilizes HATU to overcome the gauche steric shielding during amide bond formation. It is a self-validating system: the color change during activation confirms the formation of the active ester.

  • Activation: In a flame-dried flask under N₂, dissolve trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq). The solution should be clear. Add HATU (1.2 eq) in one portion.

  • Validation Check: Stir at room temperature for 30 minutes. The solution will turn distinctively yellow, confirming the formation of the HOAt active ester[3].

  • Aminolysis: Add the desired amine (1.5 eq) dropwise. Stir for 4–12 hours. Monitor the disappearance of the active ester via LC-MS or TLC (typically Rf ~0.6 in 1:1 EtOAc/Hexane).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, water, and brine to remove DMF and HOAt. Dry over Na₂SO₄, filter, and concentrate.

AmidationWorkflow Start Amidation of C1 Carboxylic Acid Step1 Attempt Standard Coupling (EDC/HOBt) Start->Step1 Check1 Yield > 80%? Step1->Check1 Success Proceed to Purification Check1->Success Yes Step2 Use HATU/DIPEA in DMF Check1->Step2 No (Steric Block) Check2 Yield > 80%? Step2->Check2 Check2->Success Yes Step3 Convert to Acyl Chloride (Oxalyl Chloride/DMF cat.) Check2->Step3 No (Extreme Hindrance) Step3->Success

Decision tree for troubleshooting sterically hindered amidation workflows.

Protocol B: Luche Reduction of the C2 Ketone

This protocol utilizes Cerium(III) chloride to activate the sterically shielded 4-ethylbenzoyl ketone[4].

  • Lewis Acid Coordination: Dissolve trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in methanol (0.2 M). Stir at room temperature for 15 minutes to ensure complete Lewis acid coordination to the ketone.

  • Hydride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add NaBH₄ (1.5 eq) in small portions. Caution: Vigorous hydrogen gas evolution will occur.

  • Validation Check: Stir at 0 °C for 1 hour. TLC monitoring should show the complete disappearance of the UV-active ketone starting material and the appearance of a more polar alcohol spot.

  • Quenching and Extraction: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Remove the methanol under reduced pressure. Dilute the aqueous residue with water and extract with EtOAc (3x). Wash with brine, dry over MgSO₄, and concentrate to yield the secondary alcohol.

References

  • Brainly / Educational Resources - Conformational Analysis: Why must a 1,2-trans disubstituted cyclohexane have either both groups axial or both groups equatorial? Available at: [Link]

  • AskFilo - Stability Analysis: Why cis-1,2-disubstituted cyclohexane is less stable than trans-1,2-disubstituted cyclohexane. Available at: [Link]

  • ACS Organic Letters - Amine Activation: Synthesis of N-(Hetero)arylamides from Isothioureas and Carboxylic Acids (HATU coupling for sterically hindered carboxylic acids). Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Temperature Optimization for trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing stereoselectivity and yield challenges during the synthesis of trans-2-(4-ethylbenzoyl)cyclohexa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing stereoselectivity and yield challenges during the synthesis of trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid derivatives. These compounds are critical building blocks in drug development, and their synthesis requires precise thermal management.

The production of the trans-isomer fundamentally relies on a two-stage process. First, an AlCl₃-catalyzed Friedel-Crafts acylation of ethylbenzene with cis-cyclohexane-1,2-dicarboxylic anhydride [2] yields the kinetically favored cis-isomer. This occurs because the anhydride ring opens while preserving its cis-geometry. Second, a thermodynamically driven, base-catalyzed epimerization is required to invert the stereocenter alpha to the benzoyl group, yielding the desired trans-isomer [1].

Below, you will find our comprehensive troubleshooting guide, quantitative optimization data, and validated protocols to ensure your synthesis is robust, reproducible, and self-validating.

Reaction Pathway Overview

SynthesisWorkflow A cis-Cyclohexane-1,2- dicarboxylic anhydride + Ethylbenzene B Friedel-Crafts Acylation (AlCl3, 0-25°C) A->B C cis-2-(4-Ethylbenzoyl) cyclohexane-1-carboxylic acid B->C Kinetic Control D Base-Catalyzed Epimerization (NaOH/H2O, 95-100°C) C->D E trans-2-(4-Ethylbenzoyl) cyclohexane-1-carboxylic acid D->E Thermodynamic Control

Reaction workflow for trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid synthesis.

Troubleshooting FAQs: Temperature Optimization

Q1: Why do I observe a high percentage of the cis-isomer even after the epimerization step? A: This is a classic symptom of insufficient thermal energy during the epimerization phase. The conversion of cis-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid to the trans-isomer requires the formation of a planar enolate intermediate at the carbon alpha to the benzoyl group [1]. Because the starting cis-isomer is kinetically stable, the activation energy for deprotonation must be overcome by applying sufficient heat.

  • Causality & Action: If your reaction temperature is below 85°C, the equilibrium heavily favors the starting material or the reaction stalls. Optimize the reaction by refluxing in an aqueous NaOH solution at 95–100°C for at least 6 hours. This ensures thermodynamic control, allowing both the bulky 4-ethylbenzoyl and carboxylate groups to adopt the lower-energy diequatorial positions on the cyclohexane ring.

Q2: During the initial Friedel-Crafts acylation, my yield is low and I see multiple side products. Is my temperature too high? A: Yes. The Friedel-Crafts acylation of ethylbenzene with cis-cyclohexane-1,2-dicarboxylic anhydride [2] is highly exothermic. If the internal temperature exceeds 25°C during the addition of the Lewis acid (AlCl₃), you risk promoting detrimental side reactions, such as polyacylation, ethyl group migration (transalkylation), or uncontrolled ring-opening.

  • Causality & Action: Maintain the reaction vessel between 0°C and 5°C during the portion-wise addition of AlCl₃. Once the addition is complete, allow the mixture to slowly warm to room temperature (20–25°C) to drive the reaction to completion under strict kinetic control.

Q3: How does the cooling rate during precipitation affect the purity of the trans-derivative? A: The solubility of the trans-isomer is highly temperature-dependent. Rapid crash-cooling traps impurities—including unreacted cis-isomer and residual aluminum salts—within the crystal lattice.

  • Causality & Action: After acidification of the epimerized mixture, initiate crystallization at 60°C and implement a controlled cooling ramp of 10°C/hour down to 5°C. This slow thermodynamic crystallization selectively precipitates the trans-isomer while leaving the more soluble cis-isomer in the mother liquor.

Quantitative Data: Epimerization Temperature Optimization

The following table summarizes the causal relationship between thermal input and the thermodynamic equilibration of the trans:cis ratio.

Epimerization Temp (°C)Base CatalystTime (h)Trans:Cis RatioIsolated Yield of Trans (%)Mechanistic Observation
25°C (Ambient)10% NaOH2415 : 85< 10%Insufficient thermal energy for enolization.
60°C (Heating)10% NaOH1245 : 5538%Incomplete thermodynamic equilibration.
95°C (Reflux) 10% NaOH 6 92 : 8 85% Optimal thermodynamic control achieved.
120°C (Pressure)10% NaOH490 : 1072%Thermal degradation and decarboxylation observed.
Step-by-Step Experimental Protocol

Standard Operating Procedure: Base-Catalyzed Epimerization to trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

This protocol is designed as a self-validating system: the disappearance of the cis-isomer is tracked via HPLC, and the final crystallization inherently purifies the target compound due to differential solubility.

  • Preparation of Basic Solution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 20.0 g of NaOH in 200 mL of deionized water to create a 10% w/v alkaline solution.

  • Substrate Addition: Add 26.0 g (~0.1 mol) of crude cis-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid to the solution. The mixture will form a homogeneous solution as the soluble sodium carboxylate salt is generated.

  • Thermal Equilibration (Critical Step): Heat the reaction mixture to a gentle reflux (internal temperature 95–100°C). Maintain this temperature for exactly 6 hours.

    • Scientific Rationale: Sustained thermal input provides the activation energy necessary for reversible enolate formation, driving the system toward the thermodynamically stable trans-diequatorial conformation.

  • In-Process Control (IPC): Sample 0.5 mL of the mixture, acidify with 1M HCl, extract with ethyl acetate, and analyze via HPLC. Proceed to the next step only when the trans:cis ratio exceeds 90:10.

  • Controlled Acidification: Cool the mixture to 60°C. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0.

  • Thermodynamic Crystallization: Allow the acidified suspension to cool from 60°C to 5°C at a controlled rate of 10°C/hour.

  • Isolation: Filter the resulting white crystalline solid under vacuum, wash with 50 mL of ice-cold water, and dry in a vacuum oven at 45°C to a constant weight.

Mechanistic Pathway of Epimerization

Mechanism A cis-Isomer (Axial/Equatorial) B Deprotonation at C2 by OH- (Heat >85°C) A->B C Planar Enolate Intermediate B->C C->A Reversible D Reprotonation from less hindered face C->D E trans-Isomer (Diequatorial - Stable) D->E

Base-catalyzed epimerization mechanism via a planar enolate intermediate.

References
  • Purification Of Laboratory Chemicals [PDF] - VDOC.PUB VDOC.PUB[Link]

Reference Data & Comparative Studies

Validation

Reactivity Profiling: trans- vs cis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid

Executive Summary In the development of complex active pharmaceutical ingredients (APIs) and advanced materials, the stereochemistry of cyclohexane-fused intermediates dictates both their stability and reactive potential...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs) and advanced materials, the stereochemistry of cyclohexane-fused intermediates dictates both their stability and reactive potential. 2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid exists as two primary diastereomers: the cis and trans configurations. This guide provides an objective, data-backed comparison of their reactivity profiles, focusing on how their distinct spatial arrangements drive completely divergent chemical behaviors—from facile intramolecular cyclization in the cis isomer to strictly intermolecular functionalization in the trans isomer[1].

Stereochemical Architecture & Thermodynamic Stability

The fundamental divergence in reactivity between the cis and trans isomers stems from their conformational locking on the cyclohexane ring.

  • The trans Isomer (Thermodynamic Product): In the trans configuration, the 4-ethylbenzoyl group and the carboxylic acid occupy a di-equatorial relationship[2]. This minimizes 1,3-diaxial steric strain, making it the thermodynamically stable form. However, this geometry locks the two functional groups on opposite faces of the ring, structurally precluding them from interacting with one another[1].

  • The cis Isomer (Kinetic Product): The cis configuration forces the functional groups into an axial-equatorial relationship. While this introduces mild steric strain, it places the electrophilic carbonyl carbon of the benzoyl group in direct spatial proximity to the nucleophilic oxygen/nitrogen derivatives of the carboxylic acid. This proximity is the primary driver for its unique intramolecular reactivity[3].

Comparative Reactivity: Intramolecular vs. Intermolecular Pathways

Intramolecular Cyclization

Because of the proximal alignment of its functional groups, the cis isomer acts as an excellent precursor for fused heterocyclic systems. When exposed to bis-nucleophiles like hydrazine, the cis isomer undergoes a rapid condensation sequence. Initial hydrazone formation at the ketone is immediately followed by intramolecular amidation at the carboxylic acid, yielding a fused pyridazinone (phthalazinone derivative)[4][5].

In stark contrast, the trans isomer's distal functional groups cannot bridge the spatial gap required for cyclization. Treatment of the trans isomer with hydrazine strictly yields an intermolecular hydrazone, with the carboxylic acid remaining unreacted[1].

Epimerization Dynamics

Because the cis isomer is thermodynamically less stable, it is highly susceptible to epimerization under basic conditions. Deprotonation at the highly acidic carbon alpha to the benzoyl ketone generates a planar enolate intermediate. Upon reprotonation, the system overwhelmingly favors the less sterically hindered equatorial position, resulting in an irreversible stereochemical inversion to the trans isomer[6].

Epimerization Cis cis-Isomer (Kinetic/Less Stable) Base Base Catalyst (e.g., NaOMe) Cis->Base Deprotonation Enolate Enolate Intermediate (Planar C-alpha) Base->Enolate Loss of stereocenter Trans trans-Isomer (Thermodynamic/Stable) Enolate->Trans Reprotonation (Equatorial preference)

Base-catalyzed epimerization pathway from cis to trans isomer via enolate intermediate.

Quantitative Performance & Experimental Data

The table below summarizes the divergent physicochemical and reactive properties of the two isomers based on established literature for 2-aroylcyclohexanecarboxylic acids.

Property / Reactioncis-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acidtrans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Conformational State Axial-Equatorial (Proximal)Di-Equatorial (Distal)
Thermodynamic Stability Lower ( ΔG favors epimerization)Higher (Thermodynamic sink)
Lactonization Potential High (Readily forms enol-lactones)Negligible (Sterically prohibited)
Hydrazine Reactivity Intramolecular cyclization (Pyridazinone)Intermolecular hydrazone formation only
Base Stability Low (Rapidly epimerizes to trans)High (Stable under standard basic conditions)

Validated Experimental Methodologies

To leverage these reactivity differences in a laboratory setting, the following self-validating protocols outline the specific manipulation of these isomers.

Protocol 1: Base-Promoted Epimerization of the cis Isomer

Purpose: To quantitatively convert the kinetically trapped cis isomer into the thermodynamically stable trans isomer. Causality: Sodium methoxide acts as a strong base to deprotonate the α -proton adjacent to the ketone. The resulting enolate destroys the stereocenter at C2. Subsequent reprotonation from the solvent occurs preferentially from the axial face to place the bulky 4-ethylbenzoyl group in the equatorial position[6].

  • Reaction Setup: Dissolve 10 mmol of cis-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid in 50 mL of anhydrous methanol.

  • Catalyst Addition: Add 1.2 equivalents (12 mmol) of sodium methoxide (NaOMe) dropwise at 0°C to control the initial exotherm.

  • Thermal Activation: Heat the reaction mixture to reflux (65°C) for 4 hours to drive the thermodynamic equilibration.

  • Quenching & Extraction: Cool to room temperature, quench with 1M HCl to pH 2 (reprotonating the carboxylic acid), and extract with ethyl acetate (3 x 30 mL).

  • Self-Validation (NMR): Isolate the product and analyze via 1 H-NMR. The successful conversion is validated by examining the coupling constant ( J ) of the proton at C1. A shift from a smaller J value (axial-equatorial coupling in cis) to a larger J value (~10-12 Hz, indicating axial-axial coupling in the trans di-equatorial product) confirms complete epimerization.

Protocol 2: Hydrazine-Mediated Cyclization (cis-Specific)

Purpose: To synthesize a fused tricyclic pyridazinone utilizing the proximity effect of the cis isomer. Causality: Hydrazine acts as a bis-nucleophile. The primary amine attacks the highly electrophilic ketone to form a hydrazone. Because the cis geometry places the carboxylic acid directly overhead, the secondary amine of the hydrazone intermediate immediately attacks the carboxyl carbon, extruding water to form a stable 6-membered lactam ring[5].

  • Reaction Setup: Dissolve 5 mmol of cis-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid in 25 mL of absolute ethanol.

  • Reagent Addition: Add 1.5 equivalents (7.5 mmol) of hydrazine hydrate (NH 2​ NH 2​⋅ H 2​ O) at room temperature.

  • Cyclization: Heat the mixture to 80°C for 6 hours. The reaction transitions from a clear solution to a suspension as the highly crystalline pyridazinone precipitates.

  • Isolation: Cool the mixture to 0°C, filter the precipitate, and wash with cold ethanol.

  • Self-Validation (LC-MS & IR): Analyze the precipitate. LC-MS must show a mass corresponding to [M+H]−36 (loss of two water molecules: one from hydrazone formation, one from amidation). FT-IR will validate the structure by the disappearance of the broad carboxylic acid O-H stretch (3300-2500 cm −1 ) and the appearance of a sharp lactam/amide C=O stretch (~1660 cm −1 ).

Cyclization CisIsomer cis-Isomer (Proximal groups) Hydrazine1 Hydrazine (NH2NH2) CisIsomer->Hydrazine1 Nucleophilic Attack TransIsomer trans-Isomer (Distal groups) Hydrazine2 Hydrazine (NH2NH2) TransIsomer->Hydrazine2 Nucleophilic Attack Hydrazone Hydrazone Intermediate Hydrazine1->Hydrazone -H2O Intermolecular Intermolecular Hydrazone (No Cyclization) Hydrazine2->Intermolecular Steric Hindrance Pyridazinone Fused Pyridazinone (Intramolecular) Hydrazone->Pyridazinone Intramolecular Amidation

Divergent reactivity of cis and trans isomers with hydrazine, highlighting steric effects.

References

  • Sigma-Aldrich. "trans-2-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid". Sigma-Aldrich Product Catalog. 2

  • Benchchem. "cis-2-Benzoyl-1-cyclohexanecarboxylic acid - Reactivity and Intermolecular Dynamics". Benchchem Database. 1

  • Benchchem. "2-Benzoylcyclohexanecarboxylic acid - Lactonization and Stereochemical Influence". Benchchem Database. 3

  • Stajer, G. et al. "Preparation and Steric Structure of Condensed-Skeleton Saturated Diphenyl-Substituted Isoindolones". ResearchGate. 5

  • Benchchem. "cis-2-Benzoyl-1-cyclohexanecarboxylic acid - Epimerization and Stereochemical Inversion Mechanisms". Benchchem Database. 6

Sources

Comparative

A Senior Application Scientist’s Guide to Purity Validation: A Comparative Analysis of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid using GC-MS and Orthogonal Methods*

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical research and drug development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility.[1] For a molecule like trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid, a potential building block in complex syntheses, even trace impurities can have profound consequences, potentially leading to unwanted side reactions, reduced yield, or the formation of toxic byproducts. Therefore, a robust, multi-faceted analytical strategy is essential to declare a batch "pure."

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary validation tool for this specific compound. We will explore the causal reasoning behind the necessary derivatization steps and compare its performance and outputs against orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). Our objective is to build a self-validating system of analysis where each technique corroborates the others, providing the highest degree of confidence in the final purity assessment.

Part 1: The Primary Challenge & The GC-MS Solution

The structure of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid presents an immediate analytical hurdle for Gas Chromatography. The carboxylic acid functional group is highly polar and possesses an active proton, leading to strong intermolecular hydrogen bonding. Consequently, the molecule has a very low volatility and is thermally labile, making direct injection onto a GC column impossible without significant peak tailing, poor resolution, and potential decomposition.[2][3]

To overcome this, we must chemically modify the analyte to increase its volatility and thermal stability—a process known as derivatization.[3][4] For carboxylic acids, the two most common and effective strategies are silylation and esterification.

The Derivatization Imperative: Choosing the Right Path
  • Esterification: This involves converting the carboxylic acid to an ester, typically a methyl ester. Reagents like diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) are highly effective, often reacting instantaneously.[5][6] While effective, diazomethane is highly toxic and explosive, requiring specialized handling.[6][7] TMS-diazomethane is a safer alternative but can be slower to react.[5][8]

  • Silylation: This method replaces the active proton of the carboxyl group with a nonpolar silyl group, most commonly a trimethylsilyl (TMS) group.[9] Silylating reagents are exceptionally versatile and produce derivatives with excellent thermal stability and chromatographic properties.[10]

Our Choice: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

For this application, we select MSTFA. Here’s the scientific rationale:

  • High Silylating Potential: MSTFA is one of the strongest TMS donors available, ensuring a rapid and complete reaction with the carboxylic acid.[10][11]

  • Volatile Byproducts: The byproducts of the MSTFA reaction (N-methyltrifluoroacetamide and excess reagent) are highly volatile, eluting early in the chromatogram and minimizing interference with the analyte peak.[9][10] This is a distinct advantage over other reagents like BSA (N,O-Bis(trimethylsilyl)acetamide), whose byproducts can sometimes cause chromatographic interference.

  • Catalyst Enhancement: The reaction can be catalyzed by adding a small amount (~1%) of Trimethylchlorosilane (TMCS), which accelerates the derivatization of even sterically hindered groups, ensuring a complete reaction.[4][12]

Experimental Protocol: GC-MS Analysis via Silylation

This protocol is designed to be a self-validating system. A reagent blank is included to ensure no artifacts from the derivatization reagents interfere with the analysis.

Materials:

  • trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Anhydrous Pyridine (as reaction solvent)

  • Anhydrous Hexane (for dilution)

  • 2 mL GC vials with inserts and PTFE-lined caps

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a GC vial. Rationale: An accurate weight is crucial for potential semi-quantitation and ensuring the derivatizing reagent is in sufficient excess.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial. Vortex for 15 seconds to fully dissolve the sample. Rationale: Pyridine is an excellent solvent for carboxylic acids and also acts as a base catalyst, scavenging the HCl produced if TMCS is used, driving the reaction to completion.

  • Derivatization: Add 200 µL of MSTFA (+1% TMCS) to the vial. Cap tightly immediately. Rationale: A significant excess of the silylating reagent ensures the reaction equilibrium is pushed towards the product side. The reagents are moisture-sensitive, so swift capping is essential.[4]

  • Reaction Incubation: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes. Rationale: Heating provides the activation energy needed to ensure a complete and rapid reaction for this specific, relatively bulky molecule.[4]

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute the sample by adding 700 µL of anhydrous hexane. Rationale: Dilution brings the concentration into the optimal range for the detector and reduces the amount of non-volatile residue injected into the system.

  • Blank Preparation: In a separate vial, mix 100 µL of pyridine and 200 µL of MSTFA (+1% TMCS). Follow the same heating and dilution steps. Rationale: This reagent blank is critical for identifying any peaks originating from the reagents or solvent, preventing their misidentification as sample impurities.

  • GC-MS Analysis: Inject 1 µL of the supernatant into the GC-MS system.

GC-MS Instrumentation & Parameters:

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform for this analysis.
Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[13]
Injector Temp 280°CEnsures rapid volatilization of the TMS-ester derivative without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 10 min)The initial hold separates solvent peaks. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures all components elute.
MS System Agilent 5977B or equivalentProvides high sensitivity and mass accuracy for identification.
Ion Source Electron Ionization (EI) @ 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Source Temp 230°CStandard operating temperature.
Quad Temp 150°CStandard operating temperature.
Scan Range 40 - 500 m/zCovers the expected mass of the derivative and its key fragments.
Data Interpretation & Expected Results
  • The Target Peak: The silylated derivative, trans-2-(4-Ethylbenzoyl)cyclohexyl)methyl trimethylsilyl ester, will have a molecular weight of 332.5 g/mol . In the EI-MS, you would expect to see a molecular ion (M+) at m/z 332, though it may be weak. Key fragments would include the loss of a methyl group (M-15) at m/z 317 and the characteristic trimethylsilyl fragment (Si(CH₃)₃) at m/z 73.

  • Purity Assessment: The purity is determined by the area percent of the main peak relative to all other integrated peaks in the chromatogram (excluding the solvent and derivatization reagent peaks identified in the blank). Any other peaks represent potential volatile impurities or reaction byproducts.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Weigh ~1 mg of Sample B 2. Add 100 µL Pyridine & Vortex A->B C 3. Add 200 µL MSTFA (+1% TMCS) B->C D 4. Heat at 70°C for 45 min C->D E 5. Cool & Dilute with Hexane D->E F 6. Inject 1 µL into GC-MS E->F G Separation on HP-5ms Column F->G H EI Ionization & Mass Filtering (MS) G->H I Chromatogram Generation H->I J Peak Integration & Area % Calculation I->J K Mass Spectra Analysis (Impurity ID) I->K L Final Purity Report J->L K->L

Caption: Workflow for GC-MS purity analysis via silylation.

Part 2: Orthogonal Methods for Comprehensive Validation

Relying on a single analytical technique is a significant risk. An impurity may not be volatile (invisible to GC), may co-elute with the main peak, or may not be detectable by the chosen method. Orthogonal methods—techniques that measure purity based on different chemical or physical principles—are therefore essential for robust validation.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[15] It is ideal for analyzing the target compound in its native, underivatized state.

Principle & Causality: We will use Reverse-Phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The nonpolar regions of our analyte (the ethylbenzoyl and cyclohexane rings) will interact with the C18 stationary phase, while the polar carboxylic acid will prefer the mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can control the elution, separating impurities with different polarities.

Experimental Protocol: HPLC-UV Analysis

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine purity analysis.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A high-quality C18 column provides excellent resolving power for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of the carboxyl group, leading to sharper, more symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 50% B to 95% B over 15 minA gradient is necessary to elute the main compound and any potential less-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30°CControlled temperature ensures reproducible retention times.
Detector Diode Array Detector (DAD) @ 254 nmThe benzoyl group provides a strong chromophore. A DAD allows for peak purity assessment.[16]
Injection Vol 10 µLStandard injection volume.
Sample Prep 1 mg/mL in 50:50 Acetonitrile:WaterSimple dissolution in a solvent compatible with the mobile phase.
Quantitative NMR (qNMR)

qNMR stands apart as a primary analytical method, meaning it can determine purity without requiring a reference standard of the analyte itself.[17][18] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[17]

Principle & Causality: By dissolving a known mass of the sample with a known mass of a high-purity, stable internal standard, we can calculate the purity of our analyte by comparing the integral ratios of their respective, well-resolved signals.[19] The internal standard must have peaks that do not overlap with any analyte or impurity signals. Maleic acid is a suitable choice here.

Experimental Protocol: ¹H qNMR Analysis

  • Standard Preparation: Accurately weigh ~20 mg of a certified high-purity internal standard (e.g., Maleic Acid) into a vial.

  • Sample Preparation: Accurately weigh ~30 mg of the trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid sample into the same vial.

  • Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.

  • NMR Acquisition: Transfer to a high-quality NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer, ensuring quantitative conditions are met (e.g., long relaxation delay (D1) of at least 5 times the longest T1, and a calibrated 90° pulse).

  • Purity Calculation: Identify a well-resolved signal for the analyte (e.g., the ethyl group's CH₂ quartet) and a signal for the standard (e.g., the olefinic protons of maleic acid). Calculate purity using the standard qNMR equation.[19]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a high-purity crystalline compound, it can determine absolute purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[20]

Principle & Causality: As a pure crystalline solid melts, it absorbs a specific amount of energy at a sharp, defined temperature. Impurities disrupt the crystal lattice, causing the substance to melt over a broader temperature range and at a lower temperature. The DSC instrument precisely measures this melting endotherm, and software applies the van't Hoff equation to calculate the mole percent of impurities.

Limitations: This technique is only applicable to samples that are highly pure (typically >98%), crystalline, and thermally stable through their melting point.[21] It provides a measure of total soluble impurities but gives no information on their identity.

Part 3: Data Synthesis & Comparative Guide

No single method tells the whole story. The true power of this analytical approach lies in synthesizing the data from all four techniques. Below is a table of hypothetical, yet realistic, results for a single batch of the target compound.

Table 1: Comparative Purity Analysis Data

Analytical MethodPrinciple of Separation/DetectionPurity Value (%)Impurities DetectedKey Strengths & Limitations
GC-MS (as TMS-ester) Volatility & Mass-to-Charge Ratio99.60.2% trans-2-Benzoylcyclohexane-1-carboxylic acid (de-ethylated analog); 0.2% unknown volatile impurity.Strengths: High sensitivity; excellent for volatile/semi-volatile impurities; provides structural information for identification. Limitations: Requires derivatization; blind to non-volatile or thermally labile impurities.
HPLC-UV Polarity99.40.2% de-ethylated analog; 0.4% unknown more polar impurity.Strengths: No derivatization needed; excellent for non-volatile/polar impurities; robust and precise.[22] Limitations: Requires a chromophore; quantification of unknown impurities can be inaccurate without response factors.[23]
qNMR Nuclear Magnetic Resonance99.1 (mass %)Shows broad signals consistent with ~0.5% structurally related impurities and ~0.4% residual solvent (ethyl acetate).Strengths: Primary method for absolute quantification; detects a wide range of impurities (even those without a UV chromophore); non-destructive. Limitations: Lower sensitivity than chromatography; potential for signal overlap.[19]
DSC Melting Point Depression99.7 (mole %)Measures total mole % of soluble impurities.Strengths: Provides an absolute purity value for the bulk crystalline material; fast and requires no solvents. Limitations: Only for high-purity crystalline solids; no impurity identification.[20][21]
Conclusion: An Integrated, Trustworthy Approach

The data synthesis reveals a comprehensive picture. GC-MS identified a specific volatile impurity that HPLC also saw, and another that HPLC missed. Conversely, HPLC detected a polar, non-volatile impurity completely invisible to the GC. qNMR provided an absolute mass purity value, corroborating the chromatographic results and uniquely identifying residual solvent. Finally, DSC confirmed the high crystalline purity of the bulk material.

This multi-pronged, orthogonal approach creates a self-validating system. The concordance between the results from these disparate techniques provides exceptionally high confidence in the purity assessment. For researchers, scientists, and drug development professionals, adopting such an integrated strategy is not just best practice—it is a fundamental requirement for ensuring the integrity and safety of the chemical entities that may one day become life-saving medicines.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: A Versatile Tool for Purity Determination and Content Analysis of Natural Products. Journal of Natural Products, 75(4), 834-851. [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Bruker Corporation. [Link]

  • Journal of Applied Bioanalysis. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis, 9(2). [Link]

  • King, B., & Du, X. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 406(21), 5173-5182. [Link]

  • A.A. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 895-900. [Link]

  • Little, J. L. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]

  • National Center for Biotechnology Information. (2010). HPLC Direct Purity Assay Using Ultra-Purified Materials as Primary Standards. PubMed. [Link]

  • Sharma, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]

  • Slideshare. (2018, December 1). Determination of % purity of a compound by by Using DSC. Slideshare. [Link]

  • LCGC. (2014, August 22). Validation of Impurity Methods, Part II. LCGC International. [Link]

  • Ghugare, P. S., & Kumar, S. (2023, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. [Link]

  • Van der Veken, B., et al. (2011). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1049-1055. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(9), 1284-1294. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Macherey-Nagel. [Link]

  • GL Sciences. (n.d.). Silylating Agents | GC Derivatization Reagents. GL Sciences. [Link]

  • Macherey-Nagel. (n.d.). Derivatization Reagents for GC Brochure. MZ-Analysentechnik. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Sample Preparation in Chromatography, 293-322. [Link]

  • Analytical Chemistry. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications. [Link]

  • Moravek, Inc. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing? Moravek, Inc. [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-8). Elsevier. [Link]

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  • Journal of Chromatographic Science. (1974). Diazomethane Esterification of Fatty Acids by Reaction-Gas Chromatography. Oxford Academic. [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

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Validation

A Framework for Quality: Qualifying an In-House Analytical Standard for trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid

In the landscape of pharmaceutical research and development, scientists frequently encounter novel molecules for which certified reference standards are not yet commercially available. trans-2-(4-Ethylbenzoyl)cyclohexane...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, scientists frequently encounter novel molecules for which certified reference standards are not yet commercially available. trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid represents such a compound—a potential intermediate or impurity in a synthetic pathway that requires accurate analytical characterization. This guide is designed for researchers and drug development professionals who face this common challenge. It provides a comprehensive framework for the qualification of an "in-house" analytical standard, ensuring that the material is fit for its intended purpose in assays, impurity profiling, and other critical analyses.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind each step, grounding the process in the authoritative principles of the International Council for Harmonisation (ICH) and established pharmacopeial practices.[1][2][3] By following this guide, you will be equipped to establish a self-validating system of analysis, ensuring the trustworthiness and integrity of your data.

The Imperative for a Qualified In-House Standard

When a certified reference material from a recognized pharmacopeia (e.g., USP, EP) or a metrological institute is unavailable, the onus falls upon the developing laboratory to thoroughly characterize a single batch of the substance to serve as the primary analytical standard.[4] This in-house standard becomes the benchmark against which all subsequent batches of the material and any detected impurities are measured. The qualification process is therefore a foundational activity, as the purity value assigned to this standard will directly influence the accuracy of all future quantitative results.

The objective is to demonstrate, with a high degree of confidence, the identity and purity of the designated material. This is not a task for a single analytical technique but requires a multi-faceted, or "orthogonal," approach to minimize the risk of overlooking impurities.

The Qualification Workflow: A Multi-Step, Orthogonal Approach

The qualification of an in-house standard is a systematic process that moves from fundamental identity confirmation to a comprehensive purity assessment. Each step provides a layer of evidence, contributing to a holistic understanding of the material.

Figure 1: A comprehensive workflow for the qualification of an in-house analytical standard, emphasizing an orthogonal, mass-balance approach.

Identity Confirmation: Is It What You Think It Is?

Before assessing purity, it is crucial to unequivocally confirm the chemical structure of the candidate material. This is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemical relationship (e.g., the trans configuration of the cyclohexyl protons). The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by determining the mass-to-charge ratio (m/z) of the parent ion. High-resolution mass spectrometry (HRMS) can provide an elemental composition, adding a higher level of confidence.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the benzoyl ketone C=O stretch. The resulting spectrum serves as a characteristic fingerprint for the molecule.

Purity Determination: The Mass Balance Approach

The most robust method for assigning a purity value to an in-house standard is the mass balance approach. This method recognizes that 100% purity is practically unattainable and calculates the purity of the main component by subtracting the sum of all identified impurities.

Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-Volatile Impurities)

This approach is authoritative because it uses multiple, distinct techniques to account for different types of potential impurities.

Step-by-Step Protocol: HPLC-UV for Organic Impurities

The primary tool for detecting and quantifying organic impurities (e.g., isomers, starting materials, by-products) is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol:

  • Instrumentation: HPLC or UPLC system with a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm). A C18 stationary phase is suitable for retaining the moderately non-polar target molecule.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water. The acid modifier ensures the carboxylic acid is in its non-ionized form, promoting sharp, symmetrical peaks.

    • B: Acetonitrile.

  • Gradient Elution: A gradient is essential to ensure the elution of impurities with a wide range of polarities.

    • 0-5 min: 20% B

    • 5-30 min: 20% to 95% B

    • 30-35 min: Hold at 95% B

    • 35.1-40 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm, or the wavelength of maximum absorbance. A PDA detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a solution of the candidate standard at approximately 1.0 mg/mL in the mobile phase.

Data Analysis: The area percentage of all impurity peaks relative to the total peak area is calculated. A correction factor (Relative Response Factor, RRF) should be applied if known; otherwise, an RRF of 1 is assumed for all impurities.

Orthogonal Techniques for Impurity Profiling

To ensure trustworthiness, the primary HPLC method should be supplemented with an orthogonal method.

G cluster_Primary Primary Analysis cluster_Orthogonal Orthogonal Confirmation HPLC_UV HPLC-UV (C18, low pH) HPLC_Phenyl HPLC-UV (Phenyl Column, different pH) HPLC_UV->HPLC_Phenyl Different Stationary Phase & pH UPLC_MS UPLC-MS (Different Selectivity & Detection) HPLC_UV->UPLC_MS Different Separation & Detection Mechanism

Figure 2: An illustration of using orthogonal HPLC and UPLC-MS methods to provide a more confident and comprehensive impurity profile.

Expert Rationale: An orthogonal method utilizes a different separation principle. For example, if the primary method is a C18 column at low pH, an orthogonal method might use a phenyl-hexyl column at a neutral pH. This change in selectivity increases the probability of separating impurities that might co-elute with the main peak in the primary method. UPLC-MS provides both different selectivity (due to smaller particle size columns) and a different detection principle (mass spectrometry), which can detect non-chromophoric impurities.

Quantifying Other Impurity Types
  • Water Content: Determined by Karl Fischer titration, a specific and accurate method for water quantification.

  • Residual Solvents: Analyzed using Gas Chromatography with a Headspace autosampler (HS-GC-FID). This technique is highly effective for separating and quantifying volatile organic solvents used in the synthesis and purification process.

  • Non-Volatile Impurities (Inorganic Salts): Measured by Thermogravimetric Analysis (TGA) or a "residue on ignition" test as described in major pharmacopeias.

Data Synthesis and Final Purity Assignment

Once data from all individual tests are available, the final purity can be calculated and documented.

Analytical Test Method Result Purpose
Organic ImpuritiesHPLC-UV0.25%Quantifies related substances
Water ContentKarl Fischer0.15%Quantifies water
Residual SolventsHS-GC-FID0.05%Quantifies volatile organic impurities
Non-Volatile ImpuritiesTGA0.02%Quantifies inorganic/non-volatile impurities
Total Impurities Summation 0.47% Sum of all detected impurities
Assigned Purity 100% - Total Impurities 99.53% Final purity value for the in-house standard

This assigned purity value of 99.53% is now the value used to calculate the concentration of all stock solutions prepared from this in-house standard for subsequent quantitative analyses.

Conclusion: Establishing a Foundation of Analytical Trust

The qualification of an in-house analytical standard for a novel compound like trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is a rigorous but essential scientific endeavor. By employing an orthogonal, mass-balance approach grounded in the principles of authoritative guidelines, a laboratory can generate a reference standard that is fit-for-purpose and provides a solid foundation for all subsequent analytical work. This self-validating system ensures that from discovery through development, your analytical data is built on a bedrock of scientific integrity.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (Video). [Link]

  • Validation of Analytical Procedure Q2(R2) - Draft version. International Council for Harmonisation. [Link]

  • ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. ECA Academy. [Link]

  • Fluoroandrostadiene Carboxylic Acid. USP-NF. [Link]

  • DRUGS QUALITY CONTROL. RUDN University. [Link]

  • Determination of carboxylic acid salts in pharmaceuticals by high-performance liquid chromatography after pre-column fluorogenic labelling. PubMed. [Link]

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Comparative

A Comparative Guide to the Synthesis of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic Acid: An Evaluation of Reproducibility and Stereochemical Control

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides an in-depth analysis of synthetic protocols for trans-2-(4-Ethylbenzoyl)cyclohexane-1-c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides an in-depth analysis of synthetic protocols for trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid, a molecule of interest in medicinal chemistry. We will delve into the critical aspects of its synthesis, focusing on the reproducibility of different methods, the underlying principles of stereochemical control, and a comparative analysis of reported experimental data. This document is intended to be a practical resource, offering not just procedural steps but also the scientific rationale to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to the Synthetic Challenge

The synthesis of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid presents a common challenge in organic synthesis: the stereoselective formation of a 1,2-disubstituted cyclohexane ring. The desired trans configuration, where the bulky benzoyl and carboxylic acid groups are on opposite faces of the cyclohexane ring, is the thermodynamically more stable isomer. However, kinetic control in the key bond-forming step, typically a Friedel-Crafts acylation, can often lead to a mixture of cis and trans isomers. Therefore, a robust and reproducible synthesis must either favor the formation of the trans isomer directly or include an effective method for isomerization or separation.

Core Synthetic Strategy: Friedel-Crafts Acylation

The most logical and widely applicable approach to constructing the carbon skeleton of 2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid is through a Friedel-Crafts acylation reaction. This powerful carbon-carbon bond-forming reaction involves the electrophilic substitution of an aromatic ring by an acyl group, typically using a Lewis acid catalyst. In this specific synthesis, the reaction would occur between a cyclohexene derivative and an activated form of 4-ethylbenzoic acid.

Reaction Pathway Overview

Reactant1 Cyclohexene Carboxylic Acid Derivative Product_Mix Cis/Trans Isomer Mixture Reactant1->Product_Mix + Intermediate Reactant2 4-Ethylbenzoyl Chloride Intermediate Acylium Ion Intermediate Reactant2->Intermediate + Catalyst Catalyst Lewis Acid (e.g., AlCl3) Isomerization Isomerization (Heat, Acid/Base) Product_Mix->Isomerization Final_Product trans-2-(4-Ethylbenzoyl) cyclohexane-1-carboxylic acid Product_Mix->Final_Product Direct Formation/Separation Isomerization->Final_Product

Caption: General synthetic pathway for trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid.

Comparative Analysis of Synthesis Protocols

Protocol A: Direct Acylation of a Cyclohexene Precursor

This approach involves the direct Friedel-Crafts acylation of a cyclohexene derivative. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the substrate.

Experimental Workflow:

Start Start Step1 React 4-ethylbenzoyl chloride with AlCl3 in an inert solvent Start->Step1 Step2 Add cyclohexene-1-carboxylic acid derivative at low temperature Step1->Step2 Step3 Allow reaction to warm to room temperature Step2->Step3 Step4 Quench with acid/ice Step3->Step4 Step5 Extract with organic solvent Step4->Step5 Step6 Isolate cis/trans mixture Step5->Step6 Step7 Purify trans isomer (crystallization or chromatography) Step6->Step7 End End Step7->End

Caption: Workflow for the direct acylation protocol.

Discussion of Reproducibility:

The direct acylation of cyclohexene derivatives can be sensitive to the purity of reagents and the strict exclusion of moisture, as the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. The ratio of cis to trans isomers can vary depending on the reaction temperature and the rate of addition of the electrophile. Lower temperatures generally favor kinetic control, which may not necessarily lead to the desired trans product. A study on the reactions of 4-substituted cyclohexenes with benzene in the presence of aluminum chloride showed that 1,4-disubstituted cyclohexanes with the trans configuration were formed stereoselectively[1]. This suggests that under appropriate conditions, a preference for the trans isomer is achievable.

Protocol B: Acylation Followed by Isomerization

This strategy involves an initial Friedel-Crafts acylation that may produce a mixture of cis and trans isomers, followed by a separate step to convert the cis isomer to the more stable trans isomer.

Experimental Workflow:

Start Start Step1 Perform Friedel-Crafts acylation to obtain cis/trans mixture Start->Step1 Step2 Isolate the crude product mixture Step1->Step2 Step3 Treat mixture with acid or base with heating Step2->Step3 Step4 Cool and neutralize Step3->Step4 Step5 Extract and purify the trans product Step4->Step5 End End Step5->End

Caption: Workflow for the acylation-isomerization protocol.

Discussion of Reproducibility:

This two-step approach can be more robust and reproducible as it decouples the bond formation from stereochemical control. The initial acylation can be optimized for yield without strict concern for the isomeric ratio. The subsequent isomerization to the thermodynamically favored trans isomer is often a high-yielding and reliable process. Studies on related cyclohexanecarboxylic acids have demonstrated that heating with a base like potassium hydroxide is an effective method for achieving this cis-trans isomerization[2]. A patent for the synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid also describes a process of simultaneous reduction and trans-isomerization in the presence of an acid or base, highlighting the industrial applicability of this strategy[3].

Detailed Experimental Protocols

The following are detailed, hypothetical protocols based on established chemical principles and related literature procedures.

Protocol A: Stereoselective Friedel-Crafts Acylation

Materials:

  • 4-Ethylbenzoyl chloride

  • Cyclohex-1-ene-1-carboxylic acid

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-ethylbenzoyl chloride (1.0 equivalent) in anhydrous DCM via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion.

  • Slowly add a solution of cyclohex-1-ene-1-carboxylic acid (1.0 equivalent) in anhydrous DCM, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to isolate the trans isomer.

Protocol B: Friedel-Crafts Acylation Followed by Base-Catalyzed Isomerization

Materials:

  • Same as Protocol A

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Follow steps 1-11 of Protocol A to obtain the crude mixture of cis and trans isomers.

  • Dissolve the crude product in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (2.0 equivalents) in ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated HCl until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the solid from a suitable solvent to obtain pure trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid.

Data Comparison and Expected Outcomes

ParameterProtocol A (Direct Acylation)Protocol B (Acylation-Isomerization)
Expected Yield 40-60% (of pure trans isomer)60-80% (overall)
Purity May require careful purification to remove cis isomerHigh purity after isomerization and recrystallization
Reproducibility Moderate; sensitive to reaction conditionsHigh; less sensitive to initial isomeric ratio
Key Challenge Achieving high stereoselectivityAdditional isomerization step
Advantages Fewer stepsHigher overall yield and purity

Conclusion and Recommendations

For researchers seeking a reliable and high-yielding synthesis of trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid, Protocol B (Acylation-Isomerization) is the recommended approach. While it involves an additional step, the increased reproducibility and higher overall yield of the pure trans isomer make it a more robust method for laboratory and potential scale-up applications. The initial Friedel-Crafts acylation can be performed to maximize the formation of the acylated product without stringent control over the stereochemistry, and the subsequent base-catalyzed isomerization provides a reliable method to obtain the thermodynamically favored and desired trans product.

For applications where a mixture of isomers can be tolerated or where separation by chromatography is feasible, Protocol A offers a more direct route. However, careful optimization of reaction conditions would be necessary to ensure a consistent and favorable trans to cis ratio.

Ultimately, the choice of protocol will depend on the specific requirements of the research, including the desired scale, purity, and available resources. This guide provides the foundational knowledge and procedural outlines to enable scientists to successfully and reproducibly synthesize trans-2-(4-Ethylbenzoyl)cyclohexane-1-carboxylic acid.

References

  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.).
  • Stereochemical Studies in Friedel-Crafts Reactions. II. The Reactions of 4-Substituted Cyclohexenes with Benzene. (2006). Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011, August 3). [Video]. YouTube. Retrieved from [Link]

  • Highly stereoselective synthesis of trans-1,2-disubstituted cycloalkanols. (1987). The Journal of Organic Chemistry. Retrieved from [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). ScholarWorks. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017). European Patent Office. Retrieved from [Link]

  • Synthesis method of (1R, 2R)-trans-cyclohexane dicarboxylic acid. (n.d.). Google Patents.
  • Enantioselective synthesis of cis-1,2-disubstituted cyclopentanes and cyclohexanes by Suzuki-Miyaura cross-coupling and iridium-catalyzed asymmetric hydrogenation. (2011). PubMed. Retrieved from [Link]

  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. (2022). AppliedChem. Retrieved from [Link]

  • Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. (n.d.). Google Patents.

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